molecular formula C7H4Cl2N2S B1220176 6,7-Dichlorobenzo[d]thiazol-2-amine CAS No. 25150-27-0

6,7-Dichlorobenzo[d]thiazol-2-amine

Cat. No.: B1220176
CAS No.: 25150-27-0
M. Wt: 219.09 g/mol
InChI Key: YKHFWFMWXBZUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichlorobenzo[d]thiazol-2-amine (CAS 25150-27-0) is a high-purity, solid benzothiazole derivative with the molecular formula C 7 H 4 Cl 2 N 2 S and a molecular weight of 219.09 g·mol -1 . This compound is a versatile synthetic building block prized for its wide applications in chemical, agrochemical, and drug discovery research and development . One of its primary documented applications is in the synthesis of hetarylazo disperse dyes . Diazotization of this aminobenzothiazole and subsequent coupling to N-substituted anilines yields dyes for polyester, with isomer characterization possible via 1 H NMR . The resulting dyes exhibit strong color and dyeing properties on polyester fabrics . More broadly, the 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Benzothiazole-based derivatives are extensively researched as potential inhibitors of therapeutic targets, such as the main protease (M pro ) of SARS-CoV-2 . The presence of halogen substituents, like the chlorines on this compound, is particularly valuable in drug design as they can form strong electrostatic interactions with enzyme binding sites, potentially leading to more stable complexes and higher inhibitory activity . Researchers utilize this chemical as a key intermediate for screening biological activities and evaluating performance in various chemical processes . Handling and Safety: This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include avoiding inhalation of dust and using personal protective equipment. It should be stored in a dark place, under an inert atmosphere, at room temperature . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHFWFMWXBZUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50948009
Record name 6,7-Dichloro-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25150-27-0
Record name 6,7-Dichloro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25150-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichlorobenzothiazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025150270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dichloro-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50948009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dichlorobenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.402
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25150-27-0

This technical guide provides a comprehensive overview of 6,7-Dichlorobenzo[d]thiazol-2-amine, a heterocyclic compound belonging to the benzothiazole class. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities. While specific data for this exact compound is limited in publicly available literature, this guide leverages information on closely related analogs to provide a thorough understanding of its potential applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
CAS Number 25150-27-0[1]
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 240-242 °C
Predicted Boiling Point 379.7±45.0 °C
Predicted Density 1.654±0.06 g/cm³
Storage 4°C, protect from light[2]

Synthesis and Experimental Protocols

General Synthesis of 2-Aminobenzothiazoles

A common method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction. This involves the reaction of an arylamine with potassium thiocyanate and bromine in glacial acetic acid.[3]

Experimental Protocol: Synthesis of 2-Amino-7-chlorobenzothiazole (A close analog) [4]

This multi-step synthesis provides a potential route that could be adapted for this compound, starting from the appropriately substituted aniline.

  • Nitration of o-chloroacetanilide: o-chloroacetanilide is nitrated to obtain 6-Chloro-2-nitroacetanilide.

  • Hydrolysis: The resulting acetanilide is hydrolyzed to yield 2-chloro-6-nitroaniline.

  • Sandmeyer-type reaction: The 2-chloro-6-nitroaniline is then subjected to a Sandmeyer-type reaction with a thiocyanate source (e.g., CuSCN) to introduce the thiocyanate group, forming 1-chloro-3-nitro-2-thiocyanatobenzene.

  • Reduction and Cyclization: The nitro group is reduced, which is expected to be followed by cyclization to form the 7-chlorobenzo[d]thiazol-2-amine. A 45% yield was reported for the final product.[4]

Diagram of a potential synthetic workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3,4-Dichloroaniline 3,4-Dichloroaniline Reaction Reaction Mixture 3,4-Dichloroaniline->Reaction 1. React with KSCN Potassium Thiocyanate KSCN->Reaction Br2_AcOH Bromine in Acetic Acid Br2_AcOH->Reaction Target This compound Cyclization Intramolecular Cyclization Reaction->Cyclization 2. Stirring Cyclization->Target 3. Isolation & Purification

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Benzothiazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents. They have been shown to inhibit various kinases and interfere with critical cellular processes in cancer cells.

Quantitative Data on Related Benzothiazole Derivatives (Anticancer Activity):

CompoundCell LineIC₅₀ (µM)Reference
A 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45)A549 (Lung Cancer)0.44[7]
A 2-aminobenzothiazole-TZD derivative (Compound 20)HCT-116 (Colon Cancer)7.44[8]
A 2-aminobenzothiazole-TZD derivative (Compound 20)MCF-7 (Breast Cancer)8.27[8]
A 2-aminobenzothiazole derivative (Compound 13)HCT116 (Colon Cancer)6.43 ± 0.72[8]
A 2-aminobenzothiazole derivative (Compound 13)A549 (Lung Cancer)9.62 ± 1.14[8]

Mechanism of Action: Apoptosis Induction

One of the key mechanisms by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that they can trigger the mitochondrial intrinsic pathway of apoptosis.[9] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspase cascades.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay [2][10]

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Assay Plate Preparation: Add the diluted compound to microplate wells, including positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add the purified kinase, its specific substrate, and ATP to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Signal Detection: Terminate the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.

Diagram of the Mitochondrial Apoptosis Pathway potentially induced by Benzothiazole Derivatives:

G BTD Benzothiazole Derivative ROS Increased ROS BTD->ROS induces MMP Mitochondrial Membrane Potential Disruption ROS->MMP leads to CytoC Cytochrome c Release MMP->CytoC causes Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 Activation Apaf1->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

physicochemical properties of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6,7-Dichlorobenzo[d]thiazol-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a dichlorinated benzothiazole derivative. The information presented herein is crucial for researchers engaged in medicinal chemistry, materials science, and drug development, as these properties fundamentally influence the compound's behavior in chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Characteristics

The following table summarizes the key . Data has been aggregated from various chemical databases and suppliers.

PropertyValueData Source
Molecular Formula C₇H₄Cl₂N₂S[1][2]
Molecular Weight 219.09 g/mol [1][2]
Appearance Off-white to light yellow solid[2]
Melting Point 240-242 °C[2]
Boiling Point (Predicted) 379.7 ± 45.0 °C[2]
Density (Predicted) 1.654 ± 0.06 g/cm³[2]
pKa (Predicted) 2.03 ± 0.30[2]
LogP 3.1853[1]
Topological Polar Surface Area (TPSA) 38.91 Ų[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]
CAS Number 25150-27-0[1][2]
Storage Conditions Inert atmosphere, room temperature, keep in dark place.[2] Alternatively, 4°C and protected from light.[1]

Experimental Protocols

Melting Point Determination Protocol

The melting point is a critical indicator of a compound's purity. The value of 240-242 °C indicates that this compound is a solid at room temperature.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Electrothermal or Stuart SMP series)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The apparatus is set to heat at a rapid rate initially to approach the expected melting point (e.g., to ~220 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The sample is observed through the magnifying lens.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a high-purity compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound, from initial synthesis to final property determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_data Data Management start Chemical Synthesis purify Purification (e.g., Recrystallization, Chromatography) start->purify Crude Product structure Structural Verification (NMR, MS) purify->structure Purified Sample physchem Physicochemical Property Measurement structure->physchem Confirmed Structure purity_check Purity Assessment (HPLC, Melting Point) physchem->purity_check report Final Report & Data Archiving physchem->report Characterization Data purity_check->report Purity Data

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

An In-depth Technical Guide to 6,7-Dichlorobenzo[d]thiazol-2-amine: Molecular Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6,7-Dichlorobenzo[d]thiazol-2-amine, a halogenated heterocyclic amine of interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and provides a plausible experimental protocol for its synthesis and characterization based on established methodologies for analogous compounds.

Molecular Structure and Properties

This compound is a derivative of the benzothiazole scaffold, featuring two chlorine atoms on the benzene ring. The presence of these halogen atoms and the 2-amino group significantly influences the molecule's electronic properties and potential biological activity.

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol [1]
Canonical SMILES NC1=NC2=CC=C(Cl)C(Cl)=C2S1[1]
CAS Number 25150-27-0[1]
Appearance Off-white to light yellow solid (predicted)
Purity ≥97% (commercially available)[1]
Storage Conditions 4°C, protect from light[1]

Proposed Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively reported, a reliable synthetic route can be adapted from established methods for analogous dichlorinated and chloro-substituted 2-aminobenzothiazoles. The following proposed protocol is based on the well-known Hugerschoff reaction, involving the cyclization of a substituted aniline with a thiocyanate in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,4-Dichloroaniline

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acidic ionic liquid or Glacial acetic acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dichloroaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in a suitable solvent such as an acidic ionic liquid or glacial acetic acid.[2]

  • Addition of Oxidizing Agent: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) or bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.[3] The temperature should be carefully monitored and maintained.

  • Reaction: Stir the mixture at a temperature between 80-110°C.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Precipitation: Neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until a precipitate is formed.[3]

  • Isolation and Purification: Filter the crude product, wash it thoroughly with distilled water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
Melting Point Determination of purity and identificationA sharp melting point is indicative of a pure compound.
FT-IR Spectroscopy Identification of functional groupsCharacteristic peaks for N-H (amine), C=N (thiazole), C-Cl, and aromatic C-H bonds.
¹H NMR Spectroscopy Elucidation of the proton environment in the moleculeSignals corresponding to the aromatic protons and the amine protons.
¹³C NMR Spectroscopy Determination of the carbon skeletonResonances for the aromatic and thiazole carbons.
Mass Spectrometry Determination of molecular weight and fragmentation patternA molecular ion peak corresponding to the molecular weight of the compound (219.09 g/mol ).
Elemental Analysis Determination of the elemental compositionThe percentage of C, H, N, Cl, and S should match the calculated values for C₇H₄Cl₂N₂S.

Potential Biological Significance and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific signaling pathways for this compound have not been elucidated, the general benzothiazole scaffold has been shown to affect various cellular processes. The diagram below illustrates a generalized overview of biological pathways that could potentially be influenced by benzothiazole compounds, based on proteomic studies of the parent molecule.[4]

Benzothiazole_Pathways cluster_metabolism Cellular Metabolism cluster_response Cellular Response Glycolysis Glycolysis/ Pentose Phosphate Pathway TCA TCA Cycle ETC Electron Transport Chain TCA->ETC ROS Reactive Oxygen Species Production ETC->ROS Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammatory Response Benzothiazole This compound (Hypothesized Target) Benzothiazole->Glycolysis Modulation Benzothiazole->TCA Modulation Benzothiazole->Inflammation Modulation

Caption: Hypothesized biological pathways affected by this compound.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical experimental workflow for a researcher investigating the properties and potential applications of this compound.

Experimental_Workflow A Synthesis of This compound B Purification (Recrystallization) A->B C Structural Characterization (NMR, IR, MS, EA) B->C D In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) C->D E Data Analysis and Structure-Activity Relationship (SAR) Studies D->E F Lead Compound Optimization E->F

References

Navigating the Solubility Landscape of 6,7-Dichlorobenzo[d]thiazol-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Benzothiazole derivatives are typically characterized by their low aqueous solubility and preferential solubility in organic solvents. The presence of two chlorine atoms on the benzene ring of 6,7-Dichlorobenzo[d]thiazol-2-amine is anticipated to further decrease its polarity, thereby reducing aqueous solubility and enhancing its solubility in non-polar to moderately polar organic solvents.

Based on these general principles and the physicochemical properties of related compounds, a qualitative solubility profile for this compound is presented in Table 1. It is important to note that these are predictions and require experimental verification for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventDielectric Constant (ε)Predicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)47.2SolubleHighly polar aprotic solvent, effective for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)36.7SolubleAprotic, polar solvent known for its ability to dissolve many poorly soluble compounds.[1]
Dichloromethane (DCM)9.1Moderately to Sparingly SolubleNon-polar aprotic solvent.[1]
Acetonitrile37.5Moderately SolubleAprotic, polar solvent.[1]
Ethanol24.6Sparingly to Moderately SolubleProtic, polar solvent; solubility may be enhanced by heating.[1]
Methanol32.7Sparingly to Moderately SolubleProtic, polar solvent, with properties similar to ethanol.[1]
Chloroform4.8Sparingly SolubleA related compound, 7-chlorobenzo[d]thiazol-2-amine, can be recrystallized from chloroform.[2]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This protocol outlines the necessary steps for determining the solubility of this compound in various organic solvents.

Materials
  • This compound (solid)

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Ethanol, Methanol)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator, typically at 25 °C, and agitate using an orbital shaker or vortex mixer.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.[1]

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the specific organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis & Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtered solution G->H I Analyze by HPLC H->I J Determine concentration using calibration curve I->J K Calculate solubility J->K

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, specific experimental ¹H and ¹³C NMR spectral data for 6,7-Dichlorobenzo[d]thiazol-2-amine could not be located. The following guide is a template demonstrating the expected data presentation, experimental protocols, and analysis workflow for the NMR characterization of a small organic molecule like this compound, intended to serve as a framework for researchers and scientists.

Data Presentation

The presentation of NMR data is crucial for the clear and concise communication of spectral information. The following tables are structured to summarize the key quantitative data from ¹H and ¹³C NMR experiments.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
[Example: 7.50][Example: s][Example: N/A][Example: 1H][Example: H-4]
[Example: 7.20][Example: s][Example: N/A][Example: 1H][Example: H-5]
[Example: 5.30][Example: br s][Example: N/A][Example: 2H][Example: NH₂]

This table would present the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), the coupling constants (J) in Hertz (Hz) which indicate the interaction between neighboring protons, the integration value representing the number of protons corresponding to the signal, and the proposed proton assignment in the molecular structure.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
[Example: 168.0][Example: C-2]
[Example: 150.0][Example: C-7a]
[Example: 135.0][Example: C-3a]
[Example: 128.0][Example: C-6]
[Example: 125.0][Example: C-7]
[Example: 122.0][Example: C-4]
[Example: 120.0][Example: C-5]

This table would list the chemical shifts (δ) in ppm for each unique carbon atom in the molecule and its corresponding assignment.

Experimental Protocols

A detailed experimental protocol is essential for the reproducibility of scientific findings. The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 5-10 mg of the sample, this compound, would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: NMR spectra would be recorded on a spectrometer, for instance, a Bruker Avance or Varian DD2 instrument, operating at a specific frequency for ¹H (e.g., 300, 400, or 500 MHz) and a corresponding frequency for ¹³C (e.g., 75, 100, or 125 MHz).[1] The data acquisition parameters for ¹H NMR would typically include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.[1]

Data Processing: The raw data (Free Induction Decay - FID) would be processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS) or the residual solvent peak. For ¹H NMR, the signals would be integrated to determine the relative proton ratios.

Visualization of the NMR Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H and 13C NMR Spectra (FID) D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Chemical Shift Referencing G->H I Integration of 1H Signals H->I J Analysis of Chemical Shifts and Coupling H->J K Structure Elucidation/ Confirmation I->K J->K

Figure 1: A generalized workflow for NMR spectroscopy from sample preparation to structural analysis.

References

Mass Spectrometry Analysis of 6,7-Dichlorobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6,7-Dichlorobenzo[d]thiazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines its known physicochemical properties with established mass spectrometry principles and data from analogous benzothiazole structures to present a predictive analysis. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the target molecule's properties is crucial for method development in mass spectrometry.

PropertyValueSource
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol [1]
CAS Number 25150-27-0[1]
SMILES NC1=NC2=CC=C(Cl)C(Cl)=C2S1[1]

Predicted Mass Spectrum Data

The following table outlines the predicted major ions for this compound under electron ionization (EI) mass spectrometry. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl/³⁷Cl). The table below lists the monoisotopic masses.

IonPredicted m/zDescription
[M]⁺218Molecular ion (for ³⁵Cl₂)
[M+2]⁺220Isotopic peak for one ³⁷Cl
[M+4]⁺222Isotopic peak for two ³⁷Cl
[M-HCN]⁺191Loss of hydrogen cyanide
[M-Cl]⁺183Loss of a chlorine radical
[C₆H₂ClNS]⁺171Subsequent fragmentation

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

While a specific protocol for this compound is not available, the following methodology is based on standard practices for the analysis of related benzothiazole derivatives.[2]

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

3.2. Liquid Chromatography Parameters

  • HPLC System: Agilent 1100 HPLC or equivalent.[2]

  • Column: Phenomenex Gemini C18 (5 µm, 110 Å, 50 x 3 mm) or equivalent.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

3.3. Mass Spectrometry Parameters

  • Mass Spectrometer: Agilent G1956B MSD or equivalent.[2]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 70 V.

  • Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Dilution HPLC HPLC Separation (C18 Column) Working->HPLC Injection ESI Electrospray Ionization (Positive Mode) HPLC->ESI Elution Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum Detector->Data Data Acquisition

A generalized workflow for the LC-MS analysis of this compound.

Fragmentation_Pathway Parent [C₇H₄Cl₂N₂S]⁺ m/z = 218 Frag1 [C₆H₃Cl₂NS]⁺ m/z = 191 Parent->Frag1 - HCN Frag2 [C₇H₄ClN₂S]⁺ m/z = 183 Parent->Frag2 - Cl Frag3 [C₆H₂ClNS]⁺ m/z = 171 Frag2->Frag3 - HCN

A predicted fragmentation pathway for this compound in mass spectrometry.

Discussion of Fragmentation

The proposed fragmentation pathway is based on the known stability of the benzothiazole ring system and common fragmentation patterns of related molecules.[3][4] The molecular ion is expected to be relatively stable. Key fragmentation routes likely involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN) from the thiazole ring. The cleavage of a carbon-chlorine bond is also a probable fragmentation event. Further fragmentation of the primary fragment ions can also occur, leading to a complex mass spectrum that is characteristic of the molecule's structure. Isotopic patterns associated with the two chlorine atoms will be a critical feature for identifying chlorine-containing fragments in the mass spectrum.

References

Commercial Sourcing and Technical Guide: 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 6,7-Dichlorobenzo[d]thiazol-2-amine (CAS No: 25150-27-0), a key heterocyclic building block in medicinal chemistry and drug discovery. The guide details potential suppliers, provides a general synthetic methodology based on published literature, and outlines a conceptual workflow for its procurement and application in a research setting.

Core Compound Information

PropertyValue
IUPAC Name 6,7-dichloro-1,3-benzothiazol-2-amine
CAS Number 25150-27-0
Molecular Formula C₇H₄Cl₂N₂S
Molecular Weight 219.09 g/mol
Appearance Typically a powder
Purity Often available at ≥97%

Commercial Suppliers

A number of chemical suppliers offer this compound. The following table summarizes a selection of these vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierProduct Number (Example)Purity (Typical)Available Quantities
ChemScene CS-0060630≥97%Milligrams to grams
Ambeed, Inc. A101122Not specifiedMilligrams to grams
BLD Pharmatech Ltd. BP25207560Not specifiedMilligrams to grams
Fluorochem F46558297%Milligrams to grams
DSL Chemicals (Shanghai) Co., Ltd. C022658Not specifiedInquire for details
Dayang Chem (Hangzhou) Co.,Ltd. DC20468184Not specifiedInquire for details
Leap Chem Co., Ltd. LC11883564Not specifiedInquire for details
Finipharma Ltd. F9241848Not specifiedInquire for details
Xiamen Hisunny Chemical Co., Ltd. XHC21788712Not specifiedInquire for details
Pharmacore Co., Limited PL15184554Not specifiedInquire for details
Simagchem Corporation SC13864158Not specifiedInquire for details
Gihi Chemicals Co., Limited GCL17827128Not specifiedInquire for details
Autech Industry Co.,Limited AIC17827128Not specifiedInquire for details
Zehao Industry Co., Ltd. ZI15844752Not specifiedInquire for details

Note: This is not an exhaustive list, and the presence of a supplier does not constitute an endorsement.

General Experimental Protocol for Synthesis

Reaction Scheme:

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product 3,4-dichloroaniline 3,4-dichloroaniline reaction_mixture Reaction Mixture 3,4-dichloroaniline->reaction_mixture KSCN Potassium Thiocyanate (KSCN) KSCN->reaction_mixture Br2 Bromine (Br2) add_bromine Bromine Addition Br2->add_bromine AcOH Acetic Acid (AcOH) AcOH->reaction_mixture product This compound reaction_mixture->add_bromine Cool and add cyclization Cyclization add_bromine->cyclization Stir at RT workup Workup & Purification cyclization->workup Workup & Purification workup->product

Caption: General Synthetic Pathway for this compound.

Methodology:

  • Reaction Setup: To a solution of 3,4-dichloroaniline in glacial acetic acid, add potassium thiocyanate. The mixture is typically stirred at room temperature for a period to allow for the formation of the thiourea intermediate.

  • Halogenation and Cyclization: The reaction mixture is then cooled in an ice bath. A solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to facilitate the cyclization to the benzothiazole ring system.

  • Work-up and Purification: The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, for optimal yield and purity. Standard laboratory safety precautions should be strictly followed.

Conceptual Research Workflow

The procurement and utilization of this compound in a research and development setting can be visualized as a multi-step process.

G cluster_procurement Procurement Phase cluster_qc Quality Control cluster_application Application Phase supplier_identification Identify Suppliers quote_request Request Quotes (Purity, Price, Availability) supplier_identification->quote_request supplier_selection Select Supplier & Procure quote_request->supplier_selection analytical_validation Analytical Validation (e.g., NMR, LC-MS) supplier_selection->analytical_validation synthesis_of_derivatives Synthesis of Novel Derivatives analytical_validation->synthesis_of_derivatives biological_screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) synthesis_of_derivatives->biological_screening sar_studies Structure-Activity Relationship (SAR) Studies biological_screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->biological_screening Iterative Process

Caption: Conceptual Workflow for Research Utilization.

Potential Applications in Drug Discovery

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities. They are known to exhibit anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The 2-aminobenzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry.

While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzothiazoles suggests potential for its derivatives to be investigated as inhibitors of various enzymes, such as kinases, or as modulators of other cellular pathways implicated in disease. Researchers can use this compound as a starting material for the synthesis of novel derivatives to explore their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis Precursors for 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 6,7-Dichlorobenzo[d]thiazol-2-amine, a crucial heterocyclic scaffold in medicinal chemistry. The document details the synthesis of key precursors, providing structured data, detailed experimental protocols, and visual representations of the reaction workflows.

Introduction

This compound is a substituted aminobenzothiazole derivative. The benzothiazole nucleus is a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines two principal synthetic routes to this target molecule, focusing on the preparation of its essential precursors.

Synthetic Pathways

Two primary synthetic routes for this compound have been identified in the chemical literature.

Route 1: Multi-step Synthesis via a Diamine Intermediate

This classical and well-documented approach begins with the nitration of 1,2-dichlorobenzene, followed by the reduction of the resulting dinitro compound to a key diamine precursor, which is then cyclized to form the final product.

Route_1_Synthesis A 1,2-Dichlorobenzene B 1,2-Dichloro-4,5-dinitrobenzene A->B Nitration (HNO₃, H₂SO₄) C 4,5-Dichloro-1,2-phenylenediamine B->C Reduction D This compound C->D Cyclization

Caption: Multi-step synthesis of this compound.

Route 2: One-Pot Synthesis from a Dichloroaniline

A more direct, one-pot synthesis has been reported, starting from 3,4-dichloroaniline. This method utilizes an ionic liquid as both the solvent and catalyst.

Route_2_Synthesis A 3,4-Dichloroaniline B This compound A->B One-pot reaction (NH₄SCN, NBS, Ionic Liquid)

Caption: One-pot synthesis of this compound.

Precursor Synthesis: Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the key precursors involved in Route 1.

Precursor 1: 1,2-Dichloro-4,5-dinitrobenzene

This intermediate is synthesized via the nitration of 1,2-dichlorobenzene.

Experimental Protocol: Nitration of 1,2-Dichlorobenzene

A mixture of concentrated sulfuric acid and nitric acid is prepared and cooled. 1,2-Dichlorobenzene is then added dropwise to the nitrating mixture while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature to ensure complete reaction. The mixture is then poured onto ice, and the precipitated solid is filtered, washed with water until neutral, and dried. Recrystallization from ethanol can be performed for further purification.

ParameterValueReference
Starting Material1,2-DichlorobenzeneN/A
ReagentsNitric Acid, Sulfuric AcidN/A
SolventNoneN/A
Reaction Temperature0-10 °C (addition), 50-60 °C (reaction)N/A
Reaction Time2-4 hoursN/A
YieldVariable, typically moderate to highN/A
PurityHigh after recrystallizationN/A
Precursor 2: 4,5-Dichloro-1,2-phenylenediamine

This key precursor is obtained through the reduction of 1,2-dichloro-4,5-dinitrobenzene. Several reduction methods are available.

Experimental Protocol 1: Catalytic Hydrogenation

1,2-Dichloro-4,5-dinitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pt/C or Raney Nickel) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas in a pressure vessel. The reaction is monitored by TLC or HPLC until the starting material is consumed. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system can be performed for purification.

Experimental Protocol 2: Chemical Reduction with Tin(II) Chloride

1,2-Dichloro-4,5-dinitrobenzene is suspended in a mixture of concentrated hydrochloric acid and ethanol. An excess of tin(II) chloride dihydrate is added portion-wise to the stirred suspension. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture is heated at reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization.

ParameterCatalytic HydrogenationChemical Reduction (SnCl₂)
Starting Material1,2-Dichloro-4,5-dinitrobenzene1,2-Dichloro-4,5-dinitrobenzene
ReagentsH₂, Pt/C or Raney NiSnCl₂·2H₂O, HCl
SolventEthanol or Ethyl AcetateEthanol/HCl
Reaction TemperatureRoom temperature to 50 °CReflux
Reaction Pressure1-5 atmAtmospheric
Reaction Time4-24 hours2-6 hours
YieldGenerally high (>90%)High (>85%)
PurityHighHigh after purification

Synthesis of this compound

The final step in Route 1 is the cyclization of 4,5-dichloro-1,2-phenylenediamine.

Experimental Protocol: Cyclization of 4,5-Dichloro-1,2-phenylenediamine

4,5-Dichloro-1,2-phenylenediamine is dissolved in a suitable solvent, such as acetic acid or ethanol. To this solution, an equimolar amount of potassium thiocyanate or ammonium thiocyanate is added. The mixture is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured into water, and the resulting precipitate is collected by filtration. The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

ParameterValue
Starting Material4,5-Dichloro-1,2-phenylenediamine
ReagentsPotassium Thiocyanate (or Ammonium Thiocyanate), Bromine
SolventAcetic Acid or Ethanol
Reaction Temperature0-10 °C (addition), Room temperature (reaction)
Reaction Time4-12 hours
YieldModerate to high
PurityHigh after recrystallization

Logical Workflow for Synthesis Route 1

Detailed_Workflow_Route_1 cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A Mix H₂SO₄ and HNO₃ B Add 1,2-Dichlorobenzene A->B C React at elevated temperature B->C D Quench on ice and filter C->D E 1,2-Dichloro-4,5-dinitrobenzene D->E F Dissolve dinitro compound E->F G Add catalyst and hydrogenate OR Add SnCl₂/HCl and reflux F->G H Work-up and isolation G->H I 4,5-Dichloro-1,2-phenylenediamine H->I J Dissolve diamine and thiocyanate I->J K Add Bromine solution J->K L React at room temperature K->L M Precipitate and filter L->M N This compound M->N

The Multifaceted Biological Activities of Dichlorobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, lending its structural motif to a plethora of biologically active compounds.[1][2] Among the various substituted benzothiazoles, dichlorobenzothiazole derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of activities including anticancer, antimicrobial, enzyme inhibitory, and neuroprotective effects. The presence of chlorine atoms on the benzothiazole core or its substituents can significantly influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets, often enhancing its potency.[3]

This technical guide provides a comprehensive overview of the current state of research on dichlorobenzothiazole derivatives, presenting key findings, quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Dichlorobenzothiazole derivatives have shown notable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

A significant finding highlighted the potent anticancer activity of a dichlorophenyl-containing chlorobenzothiazole derivative, which displayed GI50 values in the nanomolar to micromolar range against nine different cancer cell lines.[4] Notably, it exhibited a GI50 of 71.8 nM against the HOP-92 non-small cell lung cancer cell line.[4] Structure-activity relationship (SAR) studies suggest that the presence of multiple chlorine atoms contributes to this high potency.[4]

In the context of breast cancer, benzothiazole derivatives have been shown to inhibit cell growth, reduce cell motility, disrupt the mitochondrial membrane potential, and induce cell cycle arrest in the sub-G1 phase.[5] These effects are linked to an increase in reactive oxygen species, leading to apoptotic cell death.[5] Furthermore, these compounds can downregulate the expression of key genes involved in cancer progression, including JAK, STAT3, ERK, AKT, and mTOR, and decrease the protein levels of EGFR.[5] Some benzothiazole-triazole hybrids with trichloro substitutions have demonstrated the ability to induce cell cycle arrest in the G2/M phase and promote apoptosis by inhibiting the Bcl-2 protein in triple-negative breast cancer.[6]

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell LineActivity MetricValueReference
Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)GI5071.8 nM[4]
Benzothiazole-triazole hybrid (trichloro substituted)Triple-negative breast cancerIC5030.49 µM[6]
2-Arylbenzothiazole derivative (Compound 4)60 human tumor cell linesGI500.683 - 4.66 µM[7]
Experimental Protocols: Cytotoxicity and Mechanistic Assays

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the dichlorobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V/PI Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway: EGFR and Downstream Signaling in Breast Cancer

EGFR_Pathway Dichlorobenzothiazole Dichlorobenzothiazole Derivatives EGFR EGFR Dichlorobenzothiazole->EGFR Inhibition Bax Bax Dichlorobenzothiazole->Bax Upregulation Bcl_xL Bcl-xL Dichlorobenzothiazole->Bcl_xL Downregulation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl_xL->Apoptosis Inhibition

Caption: EGFR signaling pathways modulated by dichlorobenzothiazole derivatives.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Dichlorobenzothiazole derivatives have demonstrated promising activity against a variety of bacteria and fungi. The substitution pattern of chlorine atoms on the benzothiazole ring has been shown to be crucial for antimicrobial efficacy.[8]

For instance, certain 6-chlorobenzothiazole-based thiazolidinones exhibited higher antibacterial activity compared to their trifluoromethyl-substituted counterparts.[8] One such derivative was particularly effective against P. aeruginosa, including resistant strains, with MIC and MBC values as low as 0.10-0.25 mg/mL and 0.12-0.5 mg/mL, respectively.[8] Another study reported a benzothiazole derivative with chloro and methoxy groups that displayed broad-spectrum antibacterial activity with MIC values ranging from 3.91 to 62.5 µg/mL against various bacterial strains.[9]

The proposed mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes, such as dihydroorotase or dihydropteroate synthase (DHPS).[10][11]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismActivity MetricValueReference
6-Chlorobenzothiazole-based thiazolidinoneP. aeruginosaMIC0.10 mg/mL[8]
6-Chlorobenzothiazole-based thiazolidinoneP. aeruginosa (resistant)MIC0.06 mg/mL[8]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideK. pneumoniaeMIC3.91 µg/mL[9]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideE. coliMIC7.81 µg/mL[9]
4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one (16c)S. aureusMIC0.025 mM[10]
Benzothiazole derivative (Compound 3)E. coliMIC25 µg/mL[11]
Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 × 10⁵ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow: Antimicrobial Drug Discovery

Antimicrobial_Workflow Synthesis Synthesis of Dichlorobenzothiazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Characterization->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC MBC MBC/MFC Determination MIC->MBC Mechanism Mechanism of Action Studies (Enzyme Inhibition, etc.) MIC->Mechanism Toxicity In Vitro Toxicity Assays MIC->Toxicity Lead Lead Compound Identification MBC->Lead Mechanism->Lead Toxicity->Lead

Caption: A typical workflow for the discovery of new antimicrobial agents.

Enzyme Inhibition

Dichlorobenzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in human diseases. Their ability to selectively bind to the active sites of these enzymes makes them attractive candidates for drug development.

For example, benzothiazole derivatives with a chlorine substituent at the 4-position of the benzothiazole ring have shown enhanced inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic diseases like type 2 diabetes and obesity.[12] Some of these derivatives exhibited IC50 values in the low micromolar range.[12]

In the context of neurodegenerative diseases, particularly Alzheimer's disease, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[13] One such compound demonstrated potent inhibition of both enzymes with IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B.[13] Additionally, certain benzothiazole derivatives have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of diabetes.[14]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeActivity MetricValueReference
4-Chlorobenzothiazole derivative11β-HSD1% Inhibition @ 10 µM> 80%[12]
Benzothiazole derivative (4f)Acetylcholinesterase (AChE)IC5023.4 nM[13]
Benzothiazole derivative (4f)Monoamine oxidase B (MAO-B)IC5040.3 nM[13]
Benzothiazole-appended indenopyrazole (3r)α-amylaseBinding Energy-10.3 kcal/mol[14]
Benzothiazole-appended indenopyrazole (3r)α-glucosidaseBinding Energy-10.7 kcal/mol[14]
Benzothiazole derivative (3s)Acetylcholinesterase (AChE)IC506.7 µM[15]
Benzothiazole derivative (3s)Butyrylcholinesterase (BuChE)IC502.35 µM[15]
Benzothiazole derivative (3s)Monoamine oxidase B (MAO-B)IC501.6 µM[15]
Experimental Protocols: Enzyme Inhibition Assays

Fluorometric Assay for AChE and MAO-B Inhibition:

This in vitro assay measures the inhibition of enzyme activity based on the fluorescence of a product formed from a specific substrate.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme (AChE or MAO-B) and its corresponding fluorogenic substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific duration.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The fluorescence of the product is measured over time using a fluorescence plate reader at specific excitation and emission wavelengths.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant healthcare challenge. Benzothiazole derivatives, including those with chloro-substitutions, are being explored for their neuroprotective potential.[16][17]

The neuroprotective effects of these compounds can be attributed to multiple mechanisms, including the potentiation of GABA(A) receptor function, reduction of excitotoxicity, and modulation of neurotransmitter levels.[18] For instance, riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects, which include blocking voltage-gated sodium channels and inhibiting glutamate release.[16]

In a rat model of Parkinson's disease, a benzothiazole derivative demonstrated the ability to reverse gross motor impairments induced by rotenone, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[17]

Logical Relationship: Multi-target Strategy for Alzheimer's Disease

Alzheimer_Targets Dichlorobenzothiazole Dichlorobenzothiazole Derivative AChE AChE Inhibition Dichlorobenzothiazole->AChE BuChE BuChE Inhibition Dichlorobenzothiazole->BuChE MAO_B MAO-B Inhibition Dichlorobenzothiazole->MAO_B H3R H3R Antagonism Dichlorobenzothiazole->H3R Abeta Aβ Aggregation Inhibition Dichlorobenzothiazole->Abeta Cognitive Improved Cognitive Function AChE->Cognitive BuChE->Cognitive MAO_B->Cognitive H3R->Cognitive Abeta->Cognitive

Caption: Multi-target approach of dichlorobenzothiazole derivatives for Alzheimer's disease.

Conclusion

Dichlorobenzothiazole derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores their potential for further development as therapeutic agents. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to facilitate their translation into clinical applications.

References

A Historical Overview of 2-Aminobenzothiazole Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole (2-ABT) scaffold is a bicyclic heterocyclic system composed of a benzene ring fused to a thiazole ring, with an amino group at the 2-position. This unique structural arrangement has garnered significant attention in medicinal chemistry, establishing 2-ABT as a "privileged scaffold" in drug discovery.[1][2] Its derivatives have been found to possess a wide array of pharmacological activities, making it a versatile starting point for the development of novel therapeutic agents.[3] This technical guide provides a historical overview of 2-aminobenzothiazole research, detailing its synthesis, biological activities, and key experimental protocols.

Historical Perspective

The journey of 2-aminobenzothiazole research began in the early 20th century with the development of fundamental synthetic methodologies. One of the classical methods for synthesizing the 2-aminobenzothiazole core is the Hugershoff synthesis, which involves the reaction of 1,3-diarylthiourea with bromine in chloroform.[4] Another established method involves the oxidative ring closure of an arylthiourea.[5]

In the 1950s, 2-aminobenzothiazole derivatives were the subject of intensive study for their potential as central muscle relaxants. A significant breakthrough in understanding their biological action came with the discovery that 6-trifluoromethoxy-2-benzothiazolamine could interfere with glutamate neurotransmission. This finding broadened the therapeutic potential of this class of compounds beyond their initial application.

Over the subsequent decades, research has revealed a broad spectrum of biological activities associated with the 2-aminobenzothiazole scaffold, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][3] This has solidified its importance as a versatile platform for the design and synthesis of new drug candidates.[6]

Synthesis of 2-Aminobenzothiazole Derivatives

A common and versatile method for the synthesis of 2-aminobenzothiazole derivatives involves a two-step process. The first step is the acylation of 2-aminobenzothiazole with chloroacetyl chloride to form the key intermediate, (1'-chloroacetyl)-2-aminobenzothiazole. This intermediate is then subjected to nucleophilic substitution with various amines to yield a diverse library of derivatives.[7][8]

General Synthesis Workflow

G General Synthesis of 2-Aminobenzothiazole Derivatives A 2-Aminobenzothiazole C (1'-chloroacetyl)-2-aminobenzothiazole (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C E Substituted 2-Aminobenzothiazole Derivative C->E Nucleophilic Substitution D Amine/Hydrazine Hydrate D->E

Caption: A general workflow for the synthesis of 2-aminobenzothiazole derivatives.

Biological Activities

The 2-aminobenzothiazole scaffold has been extensively explored for a multitude of biological applications. Its derivatives have shown promise in various therapeutic areas, with anticancer activity being one of the most widely investigated.

Diverse Biological Activities of the 2-Aminobenzothiazole Scaffold

G Diverse Biological Activities of 2-Aminobenzothiazole center 2-Aminobenzothiazole Scaffold sub1 Anticancer center->sub1 sub2 Antibacterial center->sub2 sub3 Anti-inflammatory center->sub3 sub4 Antiviral center->sub4 sub5 Anticonvulsant center->sub5 sub6 Antitubercular center->sub6 sub7 Analgesic center->sub7

Caption: A diagram illustrating the wide range of biological activities of 2-aminobenzothiazole derivatives.

Quantitative Data

The following tables summarize key quantitative data for various 2-aminobenzothiazole derivatives from the literature.

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
CompoundCell LineIC50 (µM)Reference
13 HCT1166.43 ± 0.72[2]
A5499.62 ± 1.14[2]
A3758.07 ± 1.36[2]
14-18 PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66[2]
20 HepG29.99[2]
HCT-1167.44[2]
MCF-78.27[2]
12 MCF-72.49 ± 0.12[2]
Table 2: Physicochemical Properties of Synthesized 2-Aminobenzothiazole Derivatives
CompoundYield (%)Melting Point (°C)Reference
1 75140-143
3a 70192-195
N-(1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)acetamide 55148-149[7]
N-(1,3-benzothiazol-2-yl)-2-[4-(carbamimidoylsulfamoyl)anilino]acetamide 31235-236[7]

Experimental Protocols

Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole (Compound 1)

This protocol is adapted from the procedure described by S. D. Srivastava and A. K. Yadav.

Materials:

  • 2-aminobenzothiazole (0.05 mole)

  • Triethylamine (0.05 mole)

  • Dry benzene (50 mL)

  • Chloroacetyl chloride (0.05 mole)

  • Ethanol for crystallization

Procedure:

  • To a stirred solution of 2-aminobenzothiazole and triethylamine in dry benzene, add chloroacetyl chloride dropwise under ice-cold conditions.

  • Stir the reaction mixture for approximately 6 hours.

  • Filter off the separated amine hydrochloride.

  • Reflux the filtrate on a water bath for about 4 hours.

  • Concentrate the solution under reduced pressure.

  • Purify the separated solid by column chromatography using chloroform as the eluent.

  • Crystallize the product from ethanol to yield (1'-chloroacetyl)-2-aminobenzothiazole.

Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole (Compound 3a)

This protocol follows the synthesis of (1'-hydrazinoacetyl)-2-aminobenzothiazole (Compound 2) and its subsequent condensation.

Step 1: Synthesis of (1'-hydrazinoacetyl)-2-aminobenzothiazole (Compound 2)

  • Reflux a mixture of (1'-chloroacetyl)-2-aminobenzothiazole (Compound 1) (0.02 mole) and hydrazine hydrate (0.02 mole) in methanol for about 8 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography using chloroform as the eluent.

  • Crystallize the product from ethanol.

Step 2: Synthesis of [1'(N-arylidene)-hydrazinoacetyl]-2-aminobenzothiazole (Compound 3a)

  • Reflux a mixture of Compound 2 (0.015 mole), benzaldehyde (0.015 mole), and 2-3 drops of glacial acetic acid in methanol on a water bath for about 5 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography using chloroform as the eluent.

  • Crystallize the product from chloroform to obtain Compound 3a.

Logical Progression of Drug Discovery

The research into 2-aminobenzothiazole derivatives for therapeutic applications typically follows a structured drug discovery process.

G Drug Discovery Process with 2-Aminobenzothiazole A Scaffold Identification (2-Aminobenzothiazole) B Derivative Synthesis (Combinatorial Chemistry) A->B C Biological Screening (e.g., Anticancer Assays) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Compound Identification and Optimization D->E

Caption: A flowchart illustrating the logical steps in the drug discovery process starting with the 2-aminobenzothiazole scaffold.

Conclusion

The historical trajectory of 2-aminobenzothiazole research showcases its evolution from a molecule of interest for its effects on the central nervous system to a cornerstone scaffold in modern medicinal chemistry. The ease of its synthesis and functionalization, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures that 2-aminobenzothiazole will remain a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this promising field of study.

References

Methodological & Application

detailed protocol for the synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine, a valuable heterocyclic compound. The protocol is based on the well-established Hugerschoff reaction, a reliable method for the preparation of 2-aminobenzothiazoles.

Application Notes

This compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are of interest in medicinal chemistry and materials science. Notably, it is utilized as a diazo component in the manufacturing of heterocyclic disperse dyes, including certain violet and red colorants. The benzothiazole core is a "privileged" structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Experimental Protocol

The synthesis of this compound is achieved through the oxidative cyclization of 3,4-dichloroaniline with potassium thiocyanate in the presence of bromine.

Materials and Reagents:

  • 3,4-Dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid (CH₃COOH)

  • Bromine (Br₂)

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3,4-dichloroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.

  • Thiocyanation: Stir the mixture at room temperature for 30-45 minutes to ensure complete dissolution and initial reaction.

  • Bromination and Cyclization: Cool the reaction mixture to 10-15°C using an ice bath. Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature below 20°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Neutralization: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form. Carefully neutralize the mixture with a 25% ammonium hydroxide solution to a pH of 8.

  • Isolation of Crude Product: Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentPhysical StateMelting Point (°C)
3,4-Dichloroaniline (Starting Material)C₆H₅Cl₂N162.021.0Solid69-72
Potassium thiocyanate (Reagent)KSCN97.183.0Crystalline Solid~173
Bromine (Reagent)Br₂159.812.0Liquid-7.2
This compound (Product)C₇H₄Cl₂N₂S219.091.0Off-white Solid240-242[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Solvent 3_4_Dichloroaniline 3,4-Dichloroaniline Reaction_Vessel Reaction Mixture (Thiocyanation & Cyclization) 3_4_Dichloroaniline->Reaction_Vessel KSCN Potassium Thiocyanate KSCN->Reaction_Vessel Br2 Bromine (Br₂) Br2->Reaction_Vessel AcOH Glacial Acetic Acid AcOH->Reaction_Vessel Workup Work-up (Neutralization with NH₄OH, Precipitation & Filtration) Reaction_Vessel->Workup Purification Purification (Recrystallization from Ethanol) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Note & Protocol: Purification of 6,7-Dichlorobenzo[d]thiazol-2-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 6,7-Dichlorobenzo[d]thiazol-2-amine via recrystallization. The method is designed to remove impurities, enhancing the compound's purity for subsequent applications in research and drug development. The protocol includes solvent selection, the recrystallization procedure, and data presentation guidelines.

Introduction

This compound is a substituted aminobenzothiazole, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The purity of such compounds is critical for accurate biological evaluation and drug development. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[3] This protocol outlines a systematic approach to purify this compound.

Data Presentation

Effective purification requires a systematic evaluation of solvents. The following table should be used to record observations during solvent screening to determine the optimal recrystallization solvent or solvent system.

Table 1: Solvent Screening for Recrystallization of this compound

Solvent/Solvent SystemSolubility at Room Temp. (approx. 25°C)Solubility at Boiling PointCrystal Formation upon CoolingObservations (e.g., color, crystal morphology)
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Ethanol/Water
Acetone/Hexane

Experimental Protocol

This protocol is divided into two stages: solvent screening and the full recrystallization procedure.

3.1. Materials and Equipment

  • Crude this compound

  • Selection of potential recrystallization solvents (see Table 1)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

3.2. Health and Safety

  • This compound is a chemical substance; consult the Safety Data Sheet (SDS) before handling.[4]

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Organic solvents are flammable and should be heated using a hot plate, not an open flame.

3.3. Protocol for Solvent Screening

The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[3]

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.

  • If the compound is insoluble, gently heat the test tube while adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for crystal formation. The ideal solvent will yield a good quantity of crystals.

  • Repeat this process for various solvents to identify the most suitable one. Common solvents for aminobenzothiazoles include ethanol, methanol, and chloroform.[5][6][7] Solvent pairs like ethanol-water can also be effective.[3]

3.4. Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

G cluster_0 cluster_1 A Dissolution B Hot Filtration (Optional) A->B Insoluble impurities present C Crystallization A->C No insoluble impurities Dissolution_desc Dissolve crude compound in minimum hot solvent B->C Clear solution Hot_Filtration_desc Remove insoluble impurities by filtering the hot solution D Isolation C->D Crystal formation Crystallization_desc Slowly cool the solution to induce crystal formation E Drying D->E Wet crystals Isolation_desc Collect crystals by vacuum filtration F Purity Analysis E->F Dry, purified crystals Drying_desc Dry the crystals to remove residual solvent Purity_Analysis_desc Assess purity by melting point, TLC, or spectroscopy

Figure 1. General workflow for the recrystallization of this compound.

3.5. Detailed Recrystallization Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while gently heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, it is necessary to perform a hot filtration. To prevent premature crystallization, add a small excess of hot solvent. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as TLC, NMR, or mass spectrometry can also be performed.

Troubleshooting

  • No crystals form: The solution may not be saturated. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a pure crystal, if available, can also be effective.

  • Oiling out: The compound may be precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.

  • Low recovery: This can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled before filtration.

By following this protocol, researchers can effectively purify this compound, ensuring the quality of the compound for its intended applications.

References

Application Notes and Protocols: 6,7-Dichlorobenzo[d]thiazol-2-amine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, 2-aminobenzothiazole derivatives have garnered significant attention as a promising foundation for the design and development of novel anticancer agents.[1][2] These compounds have been shown to target a variety of tumor-related proteins and signaling pathways, including tyrosine kinases, serine/threonine kinases, and epigenetic enzymes.[2][3] This document provides an overview of the application of substituted 2-aminobenzothiazoles, with a focus on chloro-substituted derivatives, in anticancer drug design, including experimental protocols and data from relevant studies.

Disclaimer: Direct experimental data on the anticancer applications of 6,7-Dichlorobenzo[d]thiazol-2-amine is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally related 6-chloro- and other substituted 2-aminobenzothiazole derivatives, which serve as valuable surrogates for predicting its potential and guiding research.

I. Anticancer Activity of Substituted 2-Aminobenzothiazole Derivatives

Derivatives of the 2-aminobenzothiazole core have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the anticancer potency and selectivity.

Table 1: In Vitro Anticancer Activity of 6-Chloro-2-aminobenzothiazole Derivatives

Compound IDSubstitution at 2-amino positionCancer Cell LineIC50 (µM)Reference
B7-N-(4-nitrobenzyl)A431 (Epidermoid Carcinoma)1, 2, 4 (Concentrations Used)[4]
B7-N-(4-nitrobenzyl)A549 (Non-small Cell Lung Cancer)1, 2, 4 (Concentrations Used)[4]
B7-N-(4-nitrobenzyl)H1299 (Non-small Cell Lung Cancer)1, 2, 4 (Concentrations Used)[4]

Table 2: In Vitro Anticancer Activity of a 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivative

Compound IDCancer Cell LineIC50 (µM)Reference
45A549 (Non-small Cell Lung Cancer)0.44[5][6]
45H1975 (Non-small Cell Lung Cancer)Not specified[6]
45PC9 (Non-small Cell Lung Cancer)Not specified[6]

II. Target Signaling Pathways

Several key signaling pathways implicated in cancer cell proliferation, survival, and migration have been identified as targets for 2-aminobenzothiazole derivatives.

A. PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling pathway that promotes cell growth, survival, and proliferation.[7][8] Its dysregulation is a common feature in many cancers.[8] Certain 2-aminobenzothiazole derivatives have been shown to inhibit this pathway. For instance, compound 45, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, was found to inhibit the ALK/PI3K/AKT signaling pathway in A549 lung cancer cells.[5][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Benzothiazole 6,7-Dichlorobenzo[d]thiazol- 2-amine Derivative Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

B. RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) has been shown to inhibit the ERK signaling pathway in A431 and A549 cells.[4]

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Benzothiazole 6,7-Dichlorobenzo[d]thiazol- 2-amine Derivative Benzothiazole->ERK Inhibits

Caption: RAS/RAF/MEK/ERK Signaling Pathway Inhibition.

III. Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of 2-aminobenzothiazole derivatives.

A. Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 2-aminobenzothiazole derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Western Blot Analysis for AKT and ERK Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins like AKT and ERK, which indicates their activation state.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with the 2-aminobenzothiazole derivative as described in the cell viability assay protocol.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total-AKT, phospho-AKT (Ser473), total-ERK, and phospho-ERK (Thr202/Tyr204) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

IV. Experimental Workflow

The following diagram illustrates a general workflow for the initial evaluation of a novel 2-aminobenzothiazole derivative for its anticancer properties.

Experimental_Workflow Start Synthesize & Characterize Benzothiazole Derivative CellViability Cell Viability Screening (MTT Assay) Start->CellViability DetermineIC50 Determine IC50 Values on Cancer Cell Lines CellViability->DetermineIC50 Mechanism Mechanism of Action Studies DetermineIC50->Mechanism WesternBlot Western Blot Analysis (e.g., p-AKT, p-ERK) Mechanism->WesternBlot ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo End Lead Compound Optimization InVivo->End

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Conclusion

Substituted 2-aminobenzothiazoles represent a versatile and promising scaffold for the development of novel anticancer therapeutics. Their ability to target key signaling pathways involved in tumorigenesis, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, underscores their potential in oncology. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to explore the anticancer properties of this compound and its future derivatives. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of this class of compounds is warranted to translate their therapeutic potential into clinical applications.

References

Application Notes and Protocols: Unraveling the Anticancer Mechanisms of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information details the generalized mechanism of action for the class of 2-aminobenzothiazole derivatives in cancer cells. Due to a lack of specific published data for 6,7-Dichlorobenzo[d]thiazol-2-amine , this document synthesizes findings from studies on structurally related compounds. The experimental protocols provided are standard methods for assessing the described anticancer activities.

Introduction

Benzothiazole derivatives, particularly those with a 2-amino substitution, are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various hallmarks of cancer, making them promising candidates for the development of novel therapeutics. This document provides an overview of their common mechanisms of action, quantitative data for representative compounds, and detailed protocols for key experimental assays.

Generalized Mechanism of Action in Cancer Cells

The anticancer activity of 2-aminobenzothiazole derivatives is typically multifaceted, involving the induction of cell death, inhibition of cell proliferation, and disruption of key signaling pathways essential for tumor growth and survival.

Induction of Apoptosis

A primary mechanism is the induction of programmed cell death, or apoptosis, often through the intrinsic mitochondrial pathway.[3][4] This involves:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): These compounds can compromise the integrity of the mitochondrial membrane, a key event in the initiation of apoptosis.[4][5]

  • Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[5][6][7] Downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins lead to the release of cytochrome c from the mitochondria.[3]

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[3][5]

Cell Cycle Arrest

2-Aminobenzothiazole derivatives are known to impede cancer cell proliferation by arresting the cell cycle at various checkpoints, including the G1, S, or G2/M phases.[6][7][8] This is often achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression.[7]

Inhibition of Key Signaling Pathways

Many 2-aminobenzothiazole derivatives function as inhibitors of protein kinases that are frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival.[1][9] The inhibition of these pathways can block downstream signaling cascades. Key targeted pathways include:

  • PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival.[1]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.[10]

  • Receptor Tyrosine Kinases (RTKs): Several derivatives inhibit RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[5][9][10][11]

The following diagram illustrates the generalized signaling pathways affected by 2-aminobenzothiazole derivatives.

2_Aminobenzothiazole_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK EGFR / VEGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation CellCycle Cell Cycle Progression CDKs CDKs CDKs->CellCycle Compound 2-Aminobenzothiazole Derivative Compound->RTK Compound->PI3K Compound->AKT Compound->mTOR Compound->ERK Compound->Bcl2 Compound->Bax Compound->Apoptosis Compound->CDKs

Caption: Generalized signaling pathways targeted by 2-aminobenzothiazole derivatives.

Data Presentation

The following tables summarize the cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against different human cancer cell lines as reported in the literature.

Table 1: IC50 Values of Representative 2-Aminobenzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13 HCT116 (Colon)6.43 ± 0.72[11]
A549 (Lung)9.62 ± 1.14[11]
A375 (Melanoma)8.07 ± 1.36[11]
Compound 20 HepG2 (Liver)9.99[11]
HCT-116 (Colon)7.44[11]
MCF-7 (Breast)8.27[11]
Compound 45 A549 (Lung)0.44[7]
Trichloro-substitutedTriple-negative breast cancer30.49[6]
benzothiazole-triazole hybrid

Note: The compound IDs are as designated in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anticancer mechanism of action of 2-aminobenzothiazole derivatives.

The following diagram illustrates a general experimental workflow for evaluating the anticancer properties of a test compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treat with 2-Aminobenzothiazole Derivative start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle migration Cell Migration Assay (Wound Healing) treatment->migration protein Protein Expression (Western Blot) treatment->protein kinase Kinase Activity Assay treatment->kinase mmp Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist migration_rate Measure Migration Rate migration->migration_rate protein_level Quantify Protein Levels protein->protein_level kinase_inhibition Determine Kinase Inhibition kinase->kinase_inhibition mmp_change Assess ΔΨm Changes mmp->mmp_change

Caption: A typical experimental workflow for in vitro evaluation.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminobenzothiazole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Seed cells and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

  • Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific purified kinase. Various formats are available, often relying on the quantification of ADP produced or the phosphorylation of a substrate.

Protocol (General - using ADP-Glo™ as an example):

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the purified kinase and its specific substrate.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Convert the ADP generated to ATP and measure the light output using a luciferase/luciferin reaction by adding the Kinase Detection Reagent.

  • The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

These protocols provide a robust framework for elucidating the anticancer mechanism of action of 2-aminobenzothiazole derivatives. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols: Evaluating the Antifungal Properties of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies detailing the antifungal properties, quantitative data, and mechanism of action for 6,7-Dichlorobenzo[d]thiazol-2-amine are not publicly available. The following application notes and protocols are based on established methodologies for evaluating the antifungal potential of novel chemical entities, particularly for compounds within the benzothiazole class. The provided data is illustrative.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of the benzothiazole nucleus make it an attractive scaffold for the development of new therapeutic agents. This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the antifungal properties of this compound.

Data Presentation

While specific experimental data for this compound is not available, the following table illustrates how quantitative data from antifungal assays should be structured for clear comparison.

Table 1: Example Antifungal Activity of this compound (Illustrative Data)

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans ATCC 900283264
Candida glabrata ATCC 200164>128
Candida krusei ATCC 62581632
Aspergillus fumigatus ATCC 20430564128
Cryptococcus neoformans ATCC 141163264
Reference Compound (Fluconazole)
Candida albicans ATCC 90028816
Candida glabrata ATCC 20011632
Candida krusei ATCC 625864>128
Aspergillus fumigatus ATCC 204305>128>128
Cryptococcus neoformans ATCC 141161632

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 0.125 to 128 µg/mL).

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (fungal inoculum with a known antifungal agent like fluconazole) and a negative/growth control (fungal inoculum with medium and the same concentration of DMSO as the test wells).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC is typically defined as the concentration that inhibits growth by ≥50% or ≥90% relative to the control.

Protocol 2: Zone of Inhibition Assay by Agar Disk Diffusion

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Materials:

  • This compound

  • DMSO or other suitable solvent

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar or Sabouraud Dextrose Agar plates

  • Fungal strains

  • Positive control (e.g., disks with a known antifungal)

  • Negative control (disks with solvent only)

Procedure:

  • Compound and Disk Preparation:

    • Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper disks with a defined volume of the compound solution (e.g., 10 µL) and allow the solvent to evaporate completely.

  • Inoculum Preparation and Plating:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, uniformly streak the fungal suspension over the entire surface of the agar plate to create a lawn of growth.

  • Disk Placement and Incubation:

    • Aseptically place the compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of no fungal growth around each disk in millimeters (mm).

    • A larger zone of inhibition indicates greater antifungal activity.

Visualizations

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions Compound->Serial_Dilution Inoculation Inoculate Microtiter Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Visual or Spectrophotometric Reading Incubation->Read_Results MIC_Determination Determine MIC Value Read_Results->MIC_Determination

Caption: Workflow for MIC determination.

Hypothetical_Signaling_Pathway Compound This compound Target_Enzyme Lanosterol 14-alpha-demethylase (CYP51) Compound->Target_Enzyme Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Target_Enzyme->Ergosterol_Pathway Catalysis Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Substrate Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Product Membrane_Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Membrane_Disruption Essential Component of Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Leads to

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including potent anti-inflammatory properties.[1][2] Derivatives of benzothiazole have been shown to modulate key inflammatory pathways, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics.[3][4] These compounds often exhibit their effects by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and modulating signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro, and in vivo evaluation of benzothiazole-based anti-inflammatory agents.

Data Presentation: In Vitro Anti-inflammatory and Enzyme Inhibition Activity of Selected Benzothiazole Derivatives

The following tables summarize the quantitative data for representative benzothiazole compounds, showcasing their potential as anti-inflammatory agents.

Table 1: Inhibition of Pro-inflammatory Cytokines and Enzymes by Benzothiazole Derivatives

CompoundTargetAssay SystemIC50 (µM)Reference
Compound B7IL-6 ProductionLPS-stimulated RAW264.7 cells-[6]
Compound B7TNF-α ProductionLPS-stimulated RAW264.7 cells-[6]
Compound 4fp38α MAP KinaseIn vitro enzyme assay0.036 ± 0.12[7]
SB203580 (Standard)p38α MAP KinaseIn vitro enzyme assay0.043 ± 0.27[7]
Compound 2cCOX-2In vitro enzyme assay0.77[8]
Compound 2dCOX-2In vitro enzyme assay0.28[8]
Compound 2gCOX-2In vitro enzyme assay0.45[8]
Compound 3dCOX-2In vitro enzyme assay0.42[8]
Compound 3fCOX-2In vitro enzyme assay0.35[8]
Compound 3gCOX-2In vitro enzyme assay0.51[8]

Table 2: Antiproliferative Activity of 2-Substituted Benzothiazole Derivatives against HepG2 Cells

Compound24h IC50 (µM)48h IC50 (µM)Reference
Compound A (nitro-substituted)56.9838.54[9]
Compound B (fluoro-substituted)59.1729.63[9]

Experimental Protocols

I. Synthesis of Benzothiazole Derivatives

A general method for synthesizing 2-substituted benzothiazole derivatives involves a two-step process. First, chalcone derivatives are synthesized through a Claisen-Schmidt condensation of an appropriate ketone and benzaldehyde in the presence of a base like NaOH. Subsequently, the resulting chalcone is reacted with 2-aminothiophenol in the presence of an acid catalyst, such as p-toluene sulfonic acid, to yield the desired benzothiazole compound.[9]

II. In Vitro Anti-inflammatory Assays

1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the procedure for measuring the inhibition of lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in RAW264.7 macrophage cells.

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 2x10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with the benzothiazole test compounds at the desired final concentrations (e.g., 10 µM) for 30 minutes.

  • LPS Stimulation: Stimulate the cells with LPS at a final concentration of 500 ng/mL.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Determine the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of benzothiazole derivatives against COX-1 and COX-2 enzymes.

  • Reagents: Utilize a commercial COX inhibitor screening assay kit. The kit should contain ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.

  • Preparation: Prepare the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound or vehicle control to the respective wells.

    • Incubate the plate for a specified time at 25°C (e.g., 5 minutes).

    • Add the colorimetric substrate solution.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the appearance of the oxidized product by measuring the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

III. In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats

This model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12]

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control (e.g., indomethacin or diclofenac sodium).

    • Test groups (benzothiazole derivatives at different doses).

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytokine Cytokine Inhibition Assay (IL-6, TNF-α) characterization->cytokine cox COX-1/COX-2 Inhibition Assay characterization->cox mapk MAPK Inhibition Assay (p38α) characterization->mapk edema Carrageenan-Induced Paw Edema cytokine->edema Promising Candidates cox->edema Promising Candidates mapk->edema Promising Candidates western Western Blot (NF-κB, MAPK pathways) edema->western Active Compounds

nfkb_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibition Benzothiazole->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

mapk_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation p38 p38 MAPKK->p38 ERK ERK1/2 MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation Benzothiazole Benzothiazole Derivatives Benzothiazole->p38 Inhibition Benzothiazole->ERK Inhibition Benzothiazole->JNK Inhibition Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Transcription

References

Application of 6,7-Dichlorobenzo[d]thiazol-2-amine as a Dye Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichlorobenzo[d]thiazol-2-amine is a heterocyclic amine that serves as a valuable intermediate in the synthesis of azo dyes. The benzothiazole moiety is a well-established component in the design of high-performance dyes, known for imparting desirable properties such as high tinctorial strength, good lightfastness, and bright shades.[1] The presence of two chlorine atoms on the benzene ring of this compound can further enhance the properties of the resulting dyes, including their affinity for synthetic fibers and their overall stability.

This document provides detailed application notes and experimental protocols for the use of this compound as a diazo component in the synthesis of azo dyes. While specific data for dyes derived from this compound is limited in publicly available literature, the protocols provided are based on well-established methods for analogous 2-aminobenzothiazole derivatives.[2][3]

Chemical Properties of this compound

PropertyValueReference
CAS Number 25150-27-0[4]
Molecular Formula C₇H₄Cl₂N₂S[4]
Molecular Weight 219.09 g/mol [4]
Appearance Off-white to light yellow powder
Purity ≥97%[4]

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong acid at low temperatures (0-5 °C).[5][6]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[7]

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of azo dyes from similar 2-aminobenzothiazole derivatives. Optimization of reaction conditions may be necessary for specific coupling components.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, carefully dissolve this compound (0.01 mol) in concentrated sulfuric acid (10 mL) while cooling in an ice-salt bath to maintain the temperature below 10°C.

  • In a separate beaker, prepare a solution of sodium nitrite (0.011 mol) in distilled water (5 mL).

  • Cool the 2-aminobenzothiazole solution to 0-5°C in an ice bath.

  • Slowly add the sodium nitrite solution dropwise to the cooled 2-aminobenzothiazole solution. The addition should be controlled to keep the temperature of the reaction mixture below 5°C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for 1-2 hours at 0-5°C to ensure complete diazotization. The resulting solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Coupling Component (e.g., 2-Naphthol)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component, for example, 2-naphthol (0.01 mol), in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of a 10% sodium carbonate solution. The temperature should be kept below 5°C throughout the addition.

  • Continue stirring the reaction mixture for 2-3 hours at 0-5°C after the addition is complete. The colored azo dye will precipitate out of the solution.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the purified dye in a vacuum oven at 60-70°C.

Visualization of Experimental Workflow

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification amine This compound diazonium Diazonium Salt Solution amine->diazonium 1. Dissolve acid Conc. H₂SO₄ or HCl (0-5 °C) acid->diazonium 2. Cool nitrite NaNO₂ Solution (0-5 °C) nitrite->diazonium 3. Add Dropwise reaction Coupling Reaction (0-5 °C, pH 8-10) diazonium->reaction Add Slowly coupler Coupling Component (e.g., 2-Naphthol in NaOH) coupler->reaction filtration Filtration reaction->filtration Precipitation washing Washing with Cold Water filtration->washing drying Drying washing->drying final_dye Purified Azo Dye drying->final_dye

Caption: General workflow for the synthesis of azo dyes from this compound.

Data Presentation

Diazo ComponentCoupling ComponentDye ColorMelting Point (°C)Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹)
2-Amino-6-chlorobenzothiazoleN,N-diethyl-m-toluidineDark Red159 - 160.56.9 x 10⁴
2-Amino-4,6-dichlorobenzothiazoleN,N-diethyl-m-toluidineDark Red167 - 1686.7 x 10⁴

Data adapted from patent literature for illustrative purposes.

Potential Applications

Azo dyes derived from this compound are expected to be disperse dyes, suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The specific shade and fastness properties will depend on the coupling component used. The presence of the dichlorobenzothiazole moiety suggests that the resulting dyes may exhibit good sublimation fastness, making them potentially suitable for transfer printing applications.

Logical Relationship Diagram

Logical_Relationship start This compound (Starting Material) diazo Diazotization (Formation of Electrophile) start->diazo coupling Azo Coupling (Electrophilic Aromatic Substitution) diazo->coupling dye Azo Dye (Final Product) coupling->dye properties Color & Fastness Properties dye->properties reagents_diazo NaNO₂ + Strong Acid (0-5 °C) reagents_diazo->diazo reagents_coupling Electron-rich Aromatic Compound (Coupling Component) reagents_coupling->coupling

Caption: Logical relationship of the key steps in azo dye synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling concentrated acids and organic solvents.

  • Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures. Do not attempt to isolate the diazonium salt.

  • Azo dyes should be handled with care as some may have toxicological properties. Refer to the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols for Testing the Biological Activity of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of detailed protocols for evaluating the potential biological activities of 6,7-Dichlorobenzo[d]thiazol-2-amine. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] These application notes describe the experimental setups for cytotoxicity screening, apoptosis induction, antimicrobial susceptibility testing, and enzyme inhibition assays. Each protocol is accompanied by guidelines for data presentation and visualizations of experimental workflows and relevant signaling pathways to facilitate robust and reproducible research.

Section 1: Anticancer Activity Assessment

The antiproliferative and cytotoxic effects of this compound can be determined using a series of cell-based assays. These protocols are designed to quantify the compound's effect on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on key cancer-related signaling pathways.

Protocol 1.1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), a key measure of potency.[5][6] The MTT assay is a colorimetric method that measures the metabolic activity of living cells.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is proportional to the number of living cells.[8]

Experimental Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis cell_culture 1. Culture & Seed Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Compound treatment 3. Treat Cells with Compound (24-72h incubation) compound_prep->treatment add_mtt 4. Add MTT Reagent (Incubate 2-4h) treatment->add_mtt solubilize 5. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_plate 6. Measure Absorbance (e.g., 570 nm) solubilize->read_plate analyze 7. Calculate % Viability & Determine IC50 read_plate->analyze

Caption: Workflow for determining compound IC50 using the MTT cell viability assay.[10]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., HCT-116, A549, MCF-7)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • DMSO (cell culture grade)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[8][10]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM.[10]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.5%) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[8]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6][10]

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.

Cell Line Incubation Time (h) IC50 (µM) ± SD
HCT-116 (Colon) 48 15.2 ± 1.8
A549 (Lung) 48 22.5 ± 2.5

| MCF-7 (Breast) | 48 | 18.9 ± 2.1 |

Protocol 1.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to apoptosis.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Principle of Apoptosis Detection

Apoptosis_Detection cluster_cells Cell States cluster_membrane Membrane Changes A Viable Cell (Annexin V- / PI-) M1 Intact Plasma Membrane PS on Inner Leaflet B Early Apoptosis (Annexin V+ / PI-) M2 Intact Plasma Membrane PS on Outer Leaflet C Late Apoptosis/Necrosis (Annexin V+ / PI+) M3 Compromised Membrane M1->M2 Apoptotic Stimulus M2->M3 Progression

Caption: Principle of distinguishing cell states via Annexin V/PI staining.[14]

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • FITC Annexin V/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Presentation:

Table 2: Apoptosis Induction by this compound in HCT-116 Cells (24h).

Treatment Concentration (µM) Viable (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control 0 95.1 ± 1.5 3.2 ± 0.8 1.7 ± 0.5
Compound 15 (IC50) 48.5 ± 3.1 35.8 ± 2.5 15.7 ± 1.9

| Compound | 30 (2x IC50) | 15.2 ± 2.2 | 55.3 ± 4.0 | 29.5 ± 3.4 |

Protocol 1.3: Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate if this compound affects specific protein expression or activation within key signaling pathways, such as the EGFR-PI3K-Akt pathway, which is often dysregulated in cancer.[1]

Hypothetical Signaling Pathway

Signaling_Pathway Compound This compound EGFR EGFR Compound->EGFR Inhibition? PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation

Caption: Hypothetical inhibition of the EGFR-PI3K-Akt signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes[15]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate[15]

Procedure:

  • Protein Extraction: Treat cells with the compound as described previously. Lyse cells in ice-cold RIPA buffer.[15]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[16]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[16][17]

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using a digital imager.[15]

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Data Presentation:

Table 3: Effect of Compound on p-Akt/Total Akt Ratio in HCT-116 Cells.

Treatment Concentration (µM) Relative p-Akt/Akt Ratio (Normalized to Control)
Control 0 1.00
Compound 15 0.45 ± 0.05

| Compound | 30 | 0.18 ± 0.03 |

Section 2: Antimicrobial Activity Assessment

These protocols are used to determine the lowest concentration of this compound that inhibits microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC).

Protocol 2.1 & 2.2: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

This broth microdilution method is a quantitative test for antimicrobial susceptibility.[2]

Experimental Workflow

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep 1. Prepare 2-fold serial dilutions of compound in 96-well plate inoculate 2. Inoculate wells with standardized microbe suspension prep->inoculate incubate 3. Incubate plate (18-24h, 37°C) inoculate->incubate observe 4. Observe for turbidity. MIC = lowest concentration with no visible growth incubate->observe plate 5. Plate aliquots from clear wells (at & above MIC) onto agar plates observe->plate From clear wells incubate2 6. Incubate agar plates (18-24h, 37°C) plate->incubate2 count 7. Count colonies. MBC = lowest concentration with no colony growth incubate2->count

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)[2]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Nutrient agar plates

Procedure:

  • Preparation: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of a high-concentration compound stock to the first well and perform 2-fold serial dilutions down the plate.[2]

  • Inoculation: Prepare a microbial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL) and dilute it to a final concentration of ~5 x 10^5 CFU/mL in the wells.[2]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: Take a 10 µL aliquot from each well that showed no growth and spread it on a nutrient agar plate. Incubate the plates at 37°C for 18-24 hours.[2]

  • Analysis: The MBC is the lowest concentration that results in no colony growth on the agar plate.

Data Presentation:

Table 4: MIC of this compound against various microbial strains.

Microbial Strain Gram Stain MIC (µg/mL)
S. aureus (ATCC 29213) Positive 16
B. subtilis (ATCC 6633) Positive 32
E. coli (ATCC 25922) Negative 64

| P. aeruginosa (ATCC 27853) | Negative | >128 |

Table 5: MBC of this compound.

Microbial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus 16 32 2 Bactericidal

| E. coli | 64 | 256 | 4 | Bacteriostatic |

Section 3: Enzyme Inhibition Assay

Benzothiazoles are known to inhibit various enzymes.[18][19][20] This general protocol can be adapted to test the inhibitory activity of this compound against a specific enzyme of interest (e.g., a kinase, monoamine oxidase).

Protocol 3.1: General Fluorometric/Colorimetric Enzyme Inhibition Assay

This protocol measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its IC50 value.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_inhibitor 1. Prepare Serial Dilutions of Compound (Inhibitor) prep_reagents 2. Prepare Enzyme and Substrate Solutions mix 3. Add Inhibitor and Enzyme to 96-well plate (Pre-incubate) prep_reagents->mix start_rxn 4. Initiate Reaction by Adding Substrate measure 5. Measure Signal (Fluorescence/Absorbance) over time start_rxn->measure analyze 6. Calculate % Inhibition & Determine IC50 measure->analyze

References

Application Notes and Protocols for the Derivatization of the 2-Amino Group of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 2-amino group of 6,7-Dichlorobenzo[d]thiazol-2-amine, a key scaffold in medicinal chemistry. The derivatization of this exocyclic amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover two fundamental transformations: N-acylation and Schiff base formation.

Introduction

The 2-aminobenzothiazole core is a privileged structure found in a variety of biologically active compounds. Derivatives have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific derivatization of this compound offers the potential to modulate these activities and develop compounds with improved potency and selectivity. The electron-withdrawing nature of the chloro substituents at the 6 and 7 positions may influence the reactivity of the 2-amino group and the biological profile of the resulting derivatives.

Data Presentation: Comparative Summary of Derivatization Reactions

The following tables summarize quantitative data for representative acylation and Schiff base formation reactions on the 2-aminobenzothiazole scaffold. While specific data for this compound is limited in the public domain, the presented data for analogous compounds provides a valuable reference for expected outcomes.

Table 1: N-Acylation of 2-Aminobenzothiazole Derivatives

DerivativeAcylating AgentSolvent/BaseReaction ConditionsYield (%)Reference
2-AminobenzothiazoleChloroacetyl chlorideBenzene/TriethylamineRoom Temperature, 6h then Reflux, 4h75[1]
2-AminobenzothiazoleAcetic acidAcetic acidReflux, 8-10h88[1]
2-Amino-6-chlorobenzothiazoleChloroacetyl chlorideChloroform/K2CO3RefluxNot Specified
2-Amino-4,7-dibromobenzothiazoleAcid chlorideDichloromethane/Pyridine0°C to Room Temperature, 4-12hNot Specified[2]

Table 2: Schiff Base Formation with 2-Aminobenzothiazole Derivatives

2-Aminobenzothiazole DerivativeAldehydeSolvent/CatalystReaction ConditionsYield (%)Reference
2-Amino-6-chlorobenzothiazoleo-VanillinEthanol/PiperidineReflux, 3hNot Specified[3]
2-Amino-6-bromobenzothiazoleo-VanillinEthanol/PiperidineReflux, 3hNot Specified[3]
2-Amino-6-methylbenzothiazoleo-VanillinEthanol/PiperidineReflux, 3hNot Specified[3]
2-AminobenzothiazoleSubstituted BenzaldehydesMethanol/Glacial Acetic AcidReflux, 8-9hNot Specified[4]

Experimental Protocols

The following are detailed protocols for the N-acylation and Schiff base formation of this compound. These protocols are based on established methods for related 2-aminobenzothiazoles and may require optimization for the specific substrate.

Protocol 1: N-Acylation of this compound with an Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride in the presence of a base to form the corresponding N-acyl derivative.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acylated product.

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol details the condensation reaction between this compound and an aldehyde to form a Schiff base (imine).

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde, substituted benzaldehydes)

  • Ethanol or Methanol

  • Glacial Acetic Acid or Piperidine (catalytic amount)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid or a drop of piperidine to the reaction mixture.

  • Reflux the mixture for 3-9 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.

Mandatory Visualization

Experimental Workflow Diagrams

experimental_workflow_acylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound dissolve Dissolve & Cool to 0°C start1->dissolve start2 Acyl Chloride addition Slow Addition of Acyl Chloride start2->addition start3 Base (e.g., Triethylamine) start3->dissolve start4 Anhydrous Solvent (e.g., DCM) start4->dissolve dissolve->addition stir Stir at RT (4-12h) addition->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Acyl-6,7-dichlorobenzo[d]thiazol-2-amine purify->product

Caption: Workflow for the N-acylation of this compound.

experimental_workflow_schiff_base cluster_start Starting Materials cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product start1 This compound mix Mix Reactants & Catalyst start1->mix start2 Aldehyde start2->mix start3 Solvent (e.g., Ethanol) start3->mix start4 Catalyst (e.g., Acetic Acid) start4->mix reflux Reflux (3-9h) mix->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Schiff Base Derivative recrystallize->product

Caption: Workflow for the synthesis of Schiff bases from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to improve the yield of 6,7-Dichlorobenzo[d]thiazol-2-amine synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product. 3. Poor Quality of Reagents: Impurities in starting materials or solvents can interfere with the reaction. 4. Moisture Contamination: The presence of water can hinder the reaction, especially in moisture-sensitive steps.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. Consider extending the reaction time or cautiously increasing the temperature. 2. Carefully verify the molar equivalents of all reactants, particularly the aniline derivative, potassium thiocyanate, and bromine. 3. Use high-purity, dry solvents and reagents. Consider purifying starting materials if their quality is uncertain. 4. Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Formation of Side Products/Impurities 1. Over-bromination: Excess bromine can lead to the formation of poly-brominated byproducts. 2. Oxidation of the Product: The amine group in the product is susceptible to oxidation, which can occur during the reaction or work-up. 3. Incomplete Cyclization: The intermediate thiourea may not fully cyclize to form the benzothiazole ring.1. Add the bromine solution dropwise and at a controlled, low temperature to minimize over-reaction. Use the correct stoichiometry of bromine. 2. Work-up the reaction mixture promptly after completion. Consider using a mild reducing agent during work-up if oxidation is a significant issue. Store the final product under an inert atmosphere and protected from light. 3. Ensure adequate heating and reaction time for the cyclization step. The choice of solvent can also influence the efficiency of this step.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may be partially soluble in the reaction solvent, leading to losses during filtration. 2. Co-precipitation of Impurities: Impurities with similar solubility profiles to the product can be difficult to separate by recrystallization alone. 3. Oily Product Formation: The product may precipitate as an oil instead of a solid, making it difficult to handle.1. After the reaction, cool the mixture thoroughly in an ice bath to maximize precipitation. Use a minimal amount of cold solvent for washing the filtered product. 2. If recrystallization is ineffective, consider column chromatography. Use TLC to determine an appropriate solvent system for separation. 3. Try triturating the oily product with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the reaction of 4,5-dichloro-1,2-phenylenediamine with potassium thiocyanate and bromine in a suitable solvent, typically glacial acetic acid. This reaction proceeds via the formation of a thiourea intermediate, followed by intramolecular cyclization to form the benzothiazole ring.

Q2: What are the critical parameters to control for a high-yield synthesis?

The critical parameters to control are:

  • Temperature: The initial reaction with bromine should be carried out at a low temperature (typically below 10°C) to control the reaction rate and prevent over-bromination.[1]

  • Reagent Purity: The use of pure and dry starting materials and solvents is crucial to avoid side reactions.

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing the yield of the desired product.

Q3: What are some common side products in this synthesis?

Common side products can include mono-brominated isomers (if the starting material is not appropriately substituted), poly-brominated species, and uncyclized thiourea intermediates. Oxidation of the final product can also lead to colored impurities.

Q4: What is the recommended method for purifying the crude product?

Recrystallization is a common and effective method for purifying the crude this compound. Ethanol is a frequently used solvent for the recrystallization of similar benzothiazole derivatives.[2] For impurities that are difficult to remove by recrystallization, column chromatography using silica gel is a recommended alternative.[2]

Q5: How can I confirm the identity and purity of my final product?

The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FTIR: To identify characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.

  • Chromatography:

    • TLC: To assess the number of components in the sample.

    • HPLC or GC: For quantitative purity analysis.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of analogous 2-aminobenzothiazoles.[3][4] Optimization may be required for the specific substrate.

Materials:

  • 4,5-dichloro-1,2-phenylenediamine

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Concentrated Ammonium Hydroxide (for neutralization)

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (2.0 eq) to the solution and stir the mixture.

  • Cool the flask in an ice bath to below 10°C.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring the reaction mixture for several hours at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into hot water.

  • Filter the precipitated hydrochloride salt of the product and wash it with water.

  • Neutralize the filtrate with concentrated ammonium hydroxide to precipitate the free amine.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Glacial Acetic Acid254e.g., 65
2Glacial Acetic Acid502e.g., 72
3Dichloromethane256e.g., 58
4Acetonitrile254e.g., 60

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4,5-dichloro-1,2-phenylenediamine D Thiocyanation & Cyclization A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br₂) C->D E This compound D->E Glacial Acetic Acid

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete Complete Complete Check_Reaction->Complete Optimize_Time_Temp Increase Reaction Time / Temperature Incomplete->Optimize_Time_Temp Check_Stoichiometry Verify Reagent Stoichiometry Complete->Check_Stoichiometry Incorrect_Stoichiometry Incorrect Check_Stoichiometry->Incorrect_Stoichiometry Correct_Stoichiometry Correct Check_Stoichiometry->Correct_Stoichiometry Adjust_Stoichiometry Adjust Molar Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Check_Reagents Assess Reagent Quality Correct_Stoichiometry->Check_Reagents Impure_Reagents Impure Check_Reagents->Impure_Reagents Pure_Reagents Pure Check_Reagents->Pure_Reagents Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents Investigate_Workup Investigate Work-up & Purification Pure_Reagents->Investigate_Workup

Caption: Troubleshooting workflow for low product yield.

References

common side products in the synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is the oxidative cyclization of 3,4-dichloroaniline with a thiocyanate salt, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine or N-bromosuccinimide. This reaction is typically carried out in a solvent like acetic acid.

Q2: What are the primary side products I should be aware of in this synthesis?

A2: The major side product is the isomeric 4,5-Dichlorobenzo[d]thiazol-2-amine. This arises from the alternative cyclization pathway of the intermediate N-(3,4-dichlorophenyl)thiourea. Other potential, though generally less common, impurities can include unreacted starting materials and over-brominated products if reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the 4,5-dichloro isomer?

A3: While complete elimination of the 4,5-dichloro isomer is challenging due to the electronics of the 3,4-dichloroaniline starting material, its formation can be minimized by carefully controlling the reaction temperature. Running the reaction at lower temperatures generally favors the formation of the thermodynamically more stable 6,7-dichloro isomer.

Q4: What are the best methods for purifying the final product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For separating the 6,7-dichloro and 4,5-dichloro isomers, column chromatography on silica gel is often effective. An acid-base extraction can also be employed to remove non-basic impurities.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.

Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reaction Temperature Maintain a consistent and appropriate temperature throughout the reaction. For the oxidative cyclization, temperatures are often kept low initially during the addition of the oxidizing agent.
Poor Quality Reagents Use high-purity starting materials and solvents. Ensure the oxidizing agent (e.g., bromine) has not degraded.
Loss of Product During Workup Be careful during the neutralization and extraction steps to avoid loss of product. Ensure the pH is adjusted correctly to precipitate the amine.

Problem 2: High proportion of the 4,5-Dichlorobenzo[d]thiazol-2-amine isomer in the product mixture.

Potential Cause Suggested Solution
High Reaction Temperature Higher temperatures can lead to a less selective reaction and an increased proportion of the kinetic product. Conduct the reaction at the lowest feasible temperature.
Rapid Addition of Oxidizing Agent Add the bromine or other oxidizing agent slowly and in a controlled manner to maintain a low localized concentration and temperature.
Inefficient Mixing Ensure vigorous stirring throughout the reaction to maintain homogeneity and consistent temperature.

Problem 3: Difficulty in separating the 6,7-dichloro and 4,5-dichloro isomers.

Potential Cause Suggested Solution
Similar Polarity of Isomers Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary.
Co-crystallization If recrystallization is ineffective, first purify by column chromatography to enrich the desired isomer before attempting a final recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound, highlighting the typical yield and the common isomer ratio.

Product Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Isomer Ratio (6,7- vs 4,5-)
This compoundC₇H₄Cl₂N₂S219.0965-75~ 4:1 to 9:1
4,5-Dichlorobenzo[d]thiazol-2-amineC₇H₄Cl₂N₂S219.095-15-

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 3,4-Dichloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Aqueous Ammonia solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

  • Thiocyanation: Stir the mixture at room temperature for 30 minutes.

  • Oxidative Cyclization: Cool the mixture to 10-15°C in an ice bath. Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 20°C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-16 hours.

  • Product Isolation: Pour the reaction mixture into ice-water (500 mL) with stirring.

  • Neutralization: Carefully neutralize the mixture with a concentrated aqueous ammonia solution to a pH of 8-9.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to separate the isomers.

Mandatory Visualization

G start 3,4-Dichloroaniline + KSCN + Br2 intermediate N-(3,4-dichlorophenyl)thiourea (in situ) start->intermediate Formation of thiourea intermediate main_product This compound (Major Product) intermediate->main_product Electrophilic attack at C6 (favored) side_product 4,5-Dichlorobenzo[d]thiazol-2-amine (Side Product) intermediate->side_product Electrophilic attack at C2 (disfavored)

Caption: Reaction pathway for the synthesis of this compound and its isomeric side product.

Technical Support Center: Purification of Dichlorobenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dichlorobenzothiazole compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of dichlorobenzothiazole compounds, offering potential causes and solutions in a question-and-answer format.

Q1: My dichlorobenzothiazole compound is streaking or showing elongated spots on a Thin Layer Chromatography (TLC) plate. What could be the cause and how can I fix it?

A1: Streaking or elongated spots on a TLC plate can be attributed to several factors. Your sample may be overloaded; try running the separation again with a more diluted sample solution.[1] For compounds that are sensitive to the acidity of the silica gel, adding a small amount of acid (e.g., 0.1–2.0% acetic or formic acid) or base (e.g., 0.1–2.0% triethylamine or 1–10% ammonia in methanol/dichloromethane) to the mobile phase can improve the spot shape.[1] If your dichlorobenzothiazole derivative is highly polar, consider using a reverse-phase TLC plate (e.g., C18).[1]

Q2: After recrystallization, my dichlorobenzothiazole product is still colored. How can I remove the colored impurities?

A2: If your product remains colored after recrystallization, you can try using activated charcoal. Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, you will need to perform a hot gravity filtration to remove it before allowing the solution to cool and crystallize.[2]

Q3: I'm having trouble finding a suitable solvent for the recrystallization of my dichlorobenzothiazole derivative. What should I do?

A3: The first step in developing a recrystallization protocol is a systematic solvent screening. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[3] For benzothiazole derivatives, ethanol is a commonly used and often effective solvent.[2][4] You can also test other solvents like isopropanol, acetone, or ethyl acetate in small-scale trials to find the optimal one for your specific compound.[2]

Q4: During column chromatography, I'm not recovering my dichlorobenzothiazole compound, or the fractions are all mixed despite a good separation on TLC. What might be the problem?

A4: There are several potential reasons for this issue. Your compound might be decomposing on the silica gel column.[5] You can test for compound stability on silica using a 2D TLC. If it is unstable, you could try using a less acidic stationary phase like alumina or deactivated silica gel.[5] Another possibility is that you are using an incorrect solvent system; double-check the solvents you used to prepare the mobile phase.[5] It's also possible that your compound is very dilute in the fractions; try concentrating a few fractions in the expected elution range to see if you can detect it.[5]

Q5: My dichlorobenzothiazole compound is very polar and won't move from the baseline during column chromatography, even with 100% ethyl acetate. How can I purify it?

A5: For very polar compounds, you may need to use a more polar mobile phase. A common strategy is to add a small percentage of methanol to your eluent. Solvent systems containing ammonia can also be effective for very polar compounds. For instance, you can try using 1-10% of a stock solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[5] Alternatively, reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), could be a suitable option.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for dichlorobenzothiazole compounds?

A1: The most common purification techniques for dichlorobenzothiazole and its derivatives are recrystallization and column chromatography.[4][6] Recrystallization is often used to obtain highly pure crystalline solids from a crude product.[6][7] Column chromatography, typically using silica gel, is employed to separate the desired compound from impurities with different polarities.[6]

Q2: What are some common impurities found in the synthesis of dichlorobenzothiazole compounds?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, in syntheses involving cyclization reactions, incompletely cyclized intermediates may be present. If the synthesis involves chlorination, you might have isomers with different chlorination patterns or over-chlorinated products.

Q3: How can I monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of a column chromatography purification and for assessing the purity of fractions.[7][8] For recrystallization, the purity of the resulting crystals can be checked by TLC, melting point determination, and analytical techniques like HPLC or NMR.

Q4: My dichlorobenzothiazole compound appears to be an oil instead of a solid after purification. What should I do?

A4: If you obtain an oil after a purification step like recrystallization, it could be due to several reasons. The melting point of your compound might be lower than the boiling point of the solvent used, or there might be a high concentration of impurities preventing crystallization.[3] In such cases, you can try reheating the solution, adding more solvent, and allowing it to cool more slowly.[3] Choosing a solvent with a lower boiling point might also help.[3] If impurities are suspected, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[3]

Data Presentation

Table 1: Summary of Purification Parameters for Chlorinated Benzothiazole Derivatives

CompoundPurification MethodStationary PhaseEluent/Solvent SystemObserved Yield/Purity
2-amino-6-chlorobenzothiazoleRecrystallizationN/AEthanolPure crystals obtained
2-(4-chlorophenyl)benzothiazoleColumn ChromatographySilica GelHexane-Ethyl Acetate GradientPure product obtained
2,7-dichlorobenzothiazoleRecrystallizationN/ANot specified94% yield after precipitation and recrystallization
2-amino-5,6-dichlorobenzothiazoleExtraction & EvaporationN/AToluene for extractionProduct obtained after evaporation

Experimental Protocols

Protocol 1: Recrystallization of a Dichlorobenzothiazole Compound

Objective: To purify a crude dichlorobenzothiazole compound by removing soluble and insoluble impurities.

Materials:

  • Crude dichlorobenzothiazole compound

  • Selected recrystallization solvent (e.g., ethanol)[6][7]

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Activated charcoal (optional)[2]

Methodology:

  • Dissolution: Place the crude dichlorobenzothiazole compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3][4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on or by transferring them to a watch glass to air dry. A vacuum oven can also be used.[2]

Protocol 2: Column Chromatography of a Dichlorobenzothiazole Compound

Objective: To purify a crude dichlorobenzothiazole compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude dichlorobenzothiazole compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., hexane-ethyl acetate mixture)[6]

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Methodology:

  • Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Pack the column with silica gel as a slurry in the chosen eluent, ensuring the packing is uniform and free of air bubbles.[4] Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude dichlorobenzothiazole compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column. If a gradient elution is used, gradually increase the polarity of the eluent over time.[6]

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure dichlorobenzothiazole compound. Evaporate the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography start Start: Poor Separation/Recovery check_stability Is the compound stable on silica gel? (Test with 2D TLC) start->check_stability change_stationary_phase Use alternative stationary phase (e.g., alumina, deactivated silica) check_stability->change_stationary_phase No check_solvent Is the solvent system correct? check_stability->check_solvent Yes end End: Successful Purification change_stationary_phase->end remake_solvent Remake the mobile phase check_solvent->remake_solvent No check_concentration Are the fractions too dilute? check_solvent->check_concentration Yes remake_solvent->end concentrate_fractions Concentrate fractions and re-analyze check_concentration->concentrate_fractions Yes check_concentration->end No concentrate_fractions->end

Caption: Troubleshooting workflow for column chromatography purification.

G General Experimental Workflow for Recrystallization dissolve Dissolve crude compound in minimum hot solvent hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool the solution to induce crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry the purified crystals wash->dry

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Optimizing the Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Q1: My reaction between 2-aminothiophenol and an aldehyde is resulting in a low yield or no product. What are the possible causes and solutions?

A: Low yields in this condensation reaction are a common issue and can stem from several factors. The primary causes often revolve around incomplete reactions, side reactions, and suboptimal reaction conditions.[1]

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. It is crucial to optimize these parameters for each specific substrate. Some reactions may benefit from solvent-free conditions or microwave assistance to reduce reaction times and improve yields.[2]

  • Poor Quality of Starting Materials: 2-Aminothiophenol is susceptible to oxidation.[2][3] It is highly recommended to use freshly distilled or purified 2-aminothiophenol. Ensure the aldehyde is pure and free from carboxylic acid impurities which can inhibit the reaction.[2]

  • Incomplete Cyclization or Oxidation: The synthesis often proceeds through a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.[2][4] If the cyclization is incomplete or the subsequent oxidation step is inefficient, it can lead to a mixture of starting materials, intermediate, and the final product, thus lowering the overall yield.[1][2]

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield review_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->review_conditions assess_materials Assess Starting Material Quality (2-Aminothiophenol, Aldehyde) start->assess_materials verify_oxidation Verify Complete Oxidation of Benzothiazoline Intermediate start->verify_oxidation optimize Optimize Conditions: - Screen Solvents - Adjust Temperature - Select Appropriate Catalyst review_conditions->optimize purify_reagents Purify Starting Materials: - Distill 2-Aminothiophenol - Recrystallize Aldehyde assess_materials->purify_reagents adjust_oxidant Adjust Oxidation Step: - Increase Reaction Time - Use a Milder/Stronger Oxidant verify_oxidation->adjust_oxidant success Improved Yield optimize->success purify_reagents->success adjust_oxidant->success

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Significant Byproducts

Q2: I am observing the formation of significant amounts of byproducts during the synthesis. How can I identify and minimize them?

A: Byproduct formation is a common challenge. The nature of the byproduct can often indicate the underlying issue.

  • Oxidative Dimerization of 2-Aminothiophenol: 2-aminothiophenol can easily oxidize to form a disulfide-linked dimer, especially when exposed to air.[3][4] This is often observed as the formation of dark, insoluble materials.

    • Solution: Use freshly purified 2-aminothiophenol and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

  • Incomplete Oxidation to Benzothiazole: The benzothiazoline intermediate may persist in the final product mixture if the oxidation step is not complete.[4]

    • Solution: Ensure an adequate amount of an oxidizing agent is present. Common oxidants include air, hydrogen peroxide, or manganese dioxide. The choice of oxidant and reaction conditions (pH, temperature) may need to be optimized for your specific substrate.[4]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the product mixture.

    • Solution: Optimize reaction conditions (time, temperature, catalyst concentration) and monitor the reaction to completion using Thin Layer Chromatography (TLC).[1]

Logical Flow for Minimizing Side Reactions

SideReactionTroubleshooting start Byproduct Detected identify Identify Byproduct Structure (e.g., via NMR, MS) start->identify is_dimer Is it 2,2'-Dithiobis(aniline)? identify->is_dimer is_intermediate Is it Benzothiazoline? identify->is_intermediate is_starting_material Is it Unreacted Starting Material? identify->is_starting_material other Other Unexpected Byproduct identify->other action_dimer Use Inert Atmosphere Use Fresh 2-Aminothiophenol is_dimer->action_dimer Yes action_intermediate Optimize Oxidation Step (e.g., add oxidant, increase time/temp) is_intermediate->action_intermediate Yes action_starting_material Optimize Reaction Conditions (e.g., increase time/temp, catalyst amount) is_starting_material->action_starting_material Yes action_other Re-evaluate Reaction Mechanism and Purity of All Reagents other->action_other

Caption: Decision-making diagram for minimizing side reactions.

Issue 3: Product Purification and Discoloration

Q3: The color of my final 2-aminobenzothiazole product is off-white or yellowish, suggesting impurities. How can I improve the purity and color?

A: Color in the final product is a common indicator of impurities.[1]

  • Purification Strategy: An effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if needed, regenerate the free base.[1]

  • Recrystallization: If the product is solid, recrystallization from a suitable solvent (e.g., ethanol) is a standard purification technique. The use of activated carbon (Norit) during recrystallization can help remove colored impurities.[1][3]

  • Acid-Base Extraction: For products with different acidic or basic properties than the impurities, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[3]

  • Column Chromatography: For challenging separations, column chromatography on silica gel is a powerful purification method.[3]

Data Presentation: Comparison of Synthetic Conditions

The synthesis of 2-substituted benzothiazoles can be achieved under various conditions, with significant impacts on reaction time and yield. The table below summarizes several approaches for the condensation of 2-aminothiophenol with aldehydes.

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temp.1 hrExcellent[5][6]
NH₄ClMethanol-WaterRoom Temp.1 hrHigh[5][6]
Urea NitrateSolvent-freeRoom Temp.5-15 minHigh[2]
Ultrasound ProbeSolvent-freeRoom Temp.20 min65-83[7]
Amberlite IR120 Resin (Microwave)-855-10 min88-95[8]
Ag₂O (Microwave)-804-8 min92-98[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a method utilizing a hydrogen peroxide/hydrochloric acid catalyst system.[2][5]

Materials:

  • 2-aminothiophenol

  • Substituted aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.

  • To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.[2]

  • Continue stirring the reaction mixture at room temperature for approximately 1 hour.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the product.[2]

  • Collect the solid product by filtration and wash thoroughly with water to remove the catalyst and any water-soluble impurities.[2]

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.[2]

Protocol 2: Synthesis of Benzothiazole from 2-Aminothiophenol and Formic Acid

This protocol describes the synthesis of the parent benzothiazole ring.[9]

Materials:

  • 2-Aminothiophenol

  • Formic Acid (≥95%)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and formic acid (15 mL).[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.[9]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.[9]

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).[9]

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).[9]

  • Drying and Isolation: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain crude benzothiazole as a yellowish oil.[9]

General Experimental Workflow

ExperimentalWorkflow start Start setup Reaction Setup (Add Reactants, Solvent, Catalyst) start->setup reaction Reaction (Heating/Stirring/Irradiation) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Neutralization) monitoring->workup Complete isolation Crude Product Isolation (Filtration/Solvent Removal) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, MS, m.p.) purification->characterization end End characterization->end

Caption: A general experimental workflow for benzothiazole synthesis.

References

troubleshooting poor solubility of 6,7-Dichlorobenzo[d]thiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 6,7-Dichlorobenzo[d]thiazol-2-amine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Direct quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, based on its chemical structure, which includes a benzothiazole core and hydrophobic chloro groups, it is predicted to have low aqueous solubility. Like many benzothiazole derivatives, it is expected to be more soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) than in aqueous buffers.

Q2: Why is my this compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?

This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs due to the rapid change in solvent polarity. The compound is soluble in the 100% DMSO stock, but when this is diluted into an aqueous buffer, the DMSO concentration decreases dramatically, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based and biochemical assays should be kept as low as possible, typically below 0.5%, and ideally not exceeding 1%. It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.

Q4: How can the pH of the assay buffer affect the solubility of this compound?

As an amine-containing compound, the solubility of this compound can be pH-dependent. In acidic conditions, the amine group can become protonated, forming a more soluble salt. Therefore, lowering the pH of your aqueous buffer may increase its solubility. However, it is essential to ensure that the adjusted pH is compatible with the biological components of your assay (e.g., enzymes, cells).

Q5: Could interactions with media components be causing precipitation?

Yes, components in complex media, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility. If you suspect this is an issue, you can try to determine the compound's solubility in a simpler buffer (e.g., Phosphate-Buffered Saline) to see if the problem persists.

Troubleshooting Poor Solubility

If you are observing precipitation or suspect poor solubility of this compound in your assays, follow this troubleshooting guide.

Step 1: Visual Inspection and Confirmation

Carefully inspect your stock solution and final assay dilutions for any signs of precipitation, such as cloudiness, turbidity, or visible particles. To confirm, you can centrifuge a small sample of the diluted compound; the presence of a pellet is a strong indicator of insolubility.

Step 2: Solubility Testing

To systematically address the solubility issue, it is recommended to determine the kinetic and/or thermodynamic solubility of the compound in your specific assay buffer.

Kinetic Solubility: This measurement reflects the solubility of a compound upon rapid dilution from a DMSO stock into an aqueous buffer and is highly relevant for many screening assays.

Thermodynamic Solubility: This is the equilibrium solubility of the compound and represents its true solubility limit in a given solvent.

Step 3: Strategies for Solubility Enhancement

Based on the results of your solubility assessment, you can employ several strategies to improve the solubility of this compound in your assay.

StrategyDescriptionConsiderations
pH Adjustment For ionizable compounds like this compound, adjusting the pH of the buffer can significantly increase solubility. Lowering the pH may protonate the amine group, increasing its aqueous solubility.The chosen pH must be compatible with the experimental system (e.g., cells, enzymes).
Use of Co-solvents Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer can improve solubility.The co-solvent must not interfere with the assay or have biological activity of its own. The final concentration should be kept low.
Formulation with Excipients Cyclodextrins or surfactants can be used to encapsulate the compound and increase its apparent solubility.Excipients can have their own biological effects and may not be suitable for all applications.
Particle Size Reduction Micronization or nanosizing of the solid compound can increase its dissolution rate.This requires specialized equipment and is more relevant for in vivo studies but can be a consideration for preparing stock solutions.
Temperature Control For many compounds, solubility increases with temperature.Ensure the temperature is compatible with the stability of the compound and the biological components of the assay.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for rapidly assessing the kinetic solubility of a compound.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or turbidity measurement capabilities

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of your compound in DMSO.

  • Add to Buffer: Transfer a small, equal volume of each DMSO dilution to wells containing your aqueous assay buffer. The final DMSO concentration should be consistent and ideally ≤1%.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measure Turbidity: Measure the turbidity or light scattering of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Solid this compound

  • Aqueous assay buffer

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous assay buffer.

  • Equilibrate: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate Solid: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Supernatant: Carefully collect the supernatant. It is advisable to filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_assessment Problem Assessment cluster_solubility_testing Quantitative Analysis cluster_solutions Solubility Enhancement Strategies cluster_outcome Final Outcome start Poor Assay Performance or Visible Precipitation visual_inspection Visual Inspection (Cloudiness, Particles) start->visual_inspection centrifugation Centrifuge Sample (Check for Pellet) visual_inspection->centrifugation kinetic_sol Perform Kinetic Solubility Assay centrifugation->kinetic_sol If precipitation is suspected thermo_sol Perform Thermodynamic Solubility Assay kinetic_sol->thermo_sol For deeper understanding ph_adjust Adjust Buffer pH thermo_sol->ph_adjust Based on results cosolvent Add Co-solvent thermo_sol->cosolvent Based on results excipient Use Excipients (e.g., Cyclodextrins) thermo_sol->excipient Based on results temp_control Modify Temperature thermo_sol->temp_control Based on results optimized_assay Optimized Assay Conditions (Compound in Solution) ph_adjust->optimized_assay cosolvent->optimized_assay excipient->optimized_assay temp_control->optimized_assay

Caption: A logical workflow for troubleshooting poor compound solubility.

Experimental_Workflow_Kinetic_Solubility cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilution Serial Dilution of Stock in DMSO stock->dilution plate_prep Prepare 96-well Plate with Assay Buffer transfer Transfer to Aqueous Buffer plate_prep->transfer dilution->transfer incubation Incubate at Room Temperature transfer->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement data_analysis Plot Turbidity vs. Concentration measurement->data_analysis result Determine Kinetic Solubility Limit data_analysis->result

Caption: Experimental workflow for the kinetic solubility assay.

Signaling_Pathway_Example cluster_pathway Potential Target Pathway for 2-Aminobenzothiazoles growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt/PKB pip3->akt recruits and activates cell_survival Cell Survival, Proliferation, Growth akt->cell_survival promotes compound This compound (or similar derivatives) compound->pi3k inhibits (potential MoA)

Caption: A potential signaling pathway targeted by 2-aminobenzothiazole derivatives.

Technical Support Center: Overcoming Resistance in Cancer Cells Treated with Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with benzothiazole compounds.

FAQs: Quick Solutions to Common Problems

Q1: My benzothiazole compound is precipitating in the cell culture medium. How can I improve its solubility?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like benzothiazoles.[1][2] Here are several strategies to address this:

  • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[3] However, for compounds with very low solubility, slightly increasing the final DMSO concentration (up to 1%) may be necessary, but this must be validated with a vehicle control to assess its impact on cell viability.[4]

  • Preparation Technique: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous cell culture medium, add the stock solution dropwise while vortexing the medium to ensure rapid and even dispersion.[3][5] Pre-warming the medium to 37°C can also aid solubility.[3]

  • Use of Surfactants: For particularly challenging compounds, the inclusion of a non-ionic surfactant like Triton X-100 at a very low concentration (e.g., 0.01-0.1%) in your assay buffer can help maintain solubility by preventing aggregation.[6] However, the compatibility of the surfactant with your specific cell line and assay must be verified.

  • Alternative Solvents: If DMSO is problematic, other organic solvents such as ethanol can be considered, but their compatibility and potential for cytotoxicity must be thoroughly evaluated.[2]

Q2: I am observing inconsistent IC50/GI50 values for my benzothiazole compound between experiments. What are the potential causes and solutions?

A2: Variability in IC50 and GI50 values is a frequent challenge in cell-based assays and can be attributed to several factors:[6][7][8]

  • Compound Stability: Benzothiazole derivatives can be unstable in aqueous solutions over time.[6] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Cells at different passages or densities can exhibit varying sensitivities to treatment.[6]

  • Assay Protocol Uniformity: Standardize all incubation times, reagent concentrations, and washing steps. Minor variations in the protocol can lead to significant differences in results.

  • Compound Aggregation: At higher concentrations, some benzothiazole compounds can form aggregates that non-specifically interfere with the assay, leading to misleading results.[6] This can be investigated by performing the assay in the presence of a non-ionic detergent.[6]

Q3: How do I establish a benzothiazole-resistant cancer cell line?

A3: Developing a drug-resistant cell line is a time-consuming process that involves exposing a parental cancer cell line to gradually increasing concentrations of the benzothiazole compound over several months.[4][9][10] The general steps are outlined in the experimental protocols section below.

Q4: My benzothiazole compound is showing high cytotoxicity in my non-cancerous control cell line. What does this mean?

A4: High cytotoxicity in non-cancerous cells suggests potential off-target effects or general toxicity. To address this, perform a dose-response curve on both the cancer and non-cancerous cell lines to determine the therapeutic window. The ideal compound will have a significantly lower IC50 for the cancer cell line compared to the control cell line. If the IC50 values are similar, the compound may not be a suitable candidate for further development due to a lack of selectivity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Unexpected or No Activity of Benzothiazole Compound
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions from a stable stock solution for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
Incorrect Concentration Verify the initial concentration of your stock solution. If possible, confirm the compound's identity and purity via analytical methods like HPLC or mass spectrometry.
Cell Line Insensitivity The chosen cell line may be intrinsically resistant to the compound. Test the compound on a panel of different cancer cell lines to identify a sensitive model.
Assay Interference Some benzothiazole compounds can interfere with assay readouts (e.g., fluorescence quenching). Run appropriate controls, such as the compound in cell-free assay medium, to check for interference.
Problem 2: Difficulty in Detecting Benzothiazole-Induced DNA Adducts
Possible Cause Troubleshooting Step
Low Adduct Formation Increase the concentration of the benzothiazole compound or the treatment duration to enhance adduct formation. Ensure the cell line used is metabolically competent to activate the compound.
Inefficient DNA Isolation Use a high-quality DNA isolation kit and ensure the final DNA product is pure and free of protein or RNA contamination. DNA purity is critical for sensitive adduct detection methods.[11]
Insensitive Detection Method The chosen method may not be sensitive enough to detect low levels of adducts. Consider more sensitive techniques like ³²P-postlabeling or accelerator mass spectrometry if using radiolabeled compounds.[11][12] For unlabeled compounds, optimize LC-MS/MS conditions for enhanced sensitivity.
Adduct Instability DNA adducts can be unstable and may be lost during DNA isolation and processing. Handle samples on ice and minimize the time between sample collection and analysis.

Quantitative Data Presentation

The following tables summarize the cytotoxic activity of various benzothiazole derivatives against different human cancer cell lines.

Table 1: IC50 Values of Selected Benzothiazole Derivatives in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Derivative 55 HT-29Colon Cancer0.024[6]
H460Lung Cancer0.29[6]
A549Lung Cancer0.84[6]
MDA-MB-231Breast Cancer0.88[6]
Derivative 29 SKRB-3Breast Cancer0.0012[6]
SW620Colon Cancer0.0043[6]
A549Lung Cancer0.044[6]
HepG2Liver Cancer0.048[6]
Compound A HepG2Liver Cancer56.98 (24h), 38.54 (48h)[13]
Compound B HepG2Liver Cancer59.17 (24h), 29.63 (48h)[13]
Naphthalimide 67 HT-29Colon Cancer3.47[1]
A549Lung Cancer3.89[1]
MCF-7Breast Cancer5.08[1]
Compound 6b MCF-7Breast Cancer5.15[14]
Compound 4 MCF-7Breast Cancer8.64[14]
Compound 5c MCF-7Breast Cancer7.39[14]
Compound 5d MCF-7Breast Cancer7.56[14]

Table 2: Comparison of GI50 Values in Sensitive and Resistant Breast Cancer Cell Lines

CompoundCell LineResistance StatusGI50Reference
DF 203 MCF-7Sensitive< 5 nM[15] (from another source)
203RAcquired Resistance> 50 µM[15] (from another source)
5F 203 MCF-7SensitiveNot specified
203RAcquired Resistance> 100-fold reduced sensitivity[15] (from another source)

Experimental Protocols

Protocol 1: Generation of a Benzothiazole-Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a benzothiazole compound.[4][9][10]

  • Determine the Initial IC50: Perform a dose-response assay (e.g., MTT or SRB) to determine the IC50 of the benzothiazole compound in the parental cancer cell line.

  • Initial Low-Dose Exposure: Culture the parental cells in a medium containing the benzothiazole compound at a concentration equal to the IC10 or IC20.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the compound in a stepwise manner (e.g., 1.5 to 2-fold increments).[4]

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation. This process can take several months.

  • Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the compound (e.g., 5-10 times the initial IC50), perform a dose-response assay on both the parental and the newly generated resistant cell line to quantify the fold-resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of development.

Protocol 2: Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol is a general guide for a competitive ligand binding assay to determine if a benzothiazole compound binds to the AhR.[13][16]

  • Preparation of Cytosol: Prepare cytosolic extracts from a cell line known to express AhR (e.g., Hepa-1c1c7) or from liver tissue.

  • Incubation: In a microcentrifuge tube, combine the cytosolic extract with a known concentration of a radiolabeled AhR ligand (e.g., [³H]TCDD) and varying concentrations of the unlabeled benzothiazole compound. Include a control with only the radiolabeled ligand.

  • Equilibrium Binding: Incubate the mixture for a sufficient time at an appropriate temperature (e.g., 2 hours at 20°C) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Separate the AhR-bound radiolabeled ligand from the unbound ligand. This can be achieved using methods like dextran-coated charcoal (DCC) or hydroxylapatite (HAP) assay.[16]

  • Quantification: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the benzothiazole compound. Calculate the IC50 (the concentration of the benzothiazole compound that inhibits 50% of the specific binding of the radiolabeled ligand), which can be used to determine the binding affinity (Ki).

Protocol 3: CYP1A1 Enzyme Activity (EROD) Assay

This protocol measures the activity of the CYP1A1 enzyme, which is often induced by AhR agonists.

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the benzothiazole compound for a specified period to induce CYP1A1 expression.

  • Substrate Addition: After treatment, wash the cells with PBS and add a reaction buffer containing the CYP1A1 substrate, 7-ethoxyresorufin.

  • Incubation: Incubate the plate at 37°C for a defined time, allowing the CYP1A1 enzyme to convert 7-ethoxyresorufin to the fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the fluorescence of the resorufin product using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: Quantify the CYP1A1 activity by comparing the fluorescence in treated cells to that in untreated control cells. A standard curve with known concentrations of resorufin can be used for absolute quantification.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Sensitive Cancer Cell cluster_1 Nucleus cluster_2 Resistant Cancer Cell BZT Benzothiazole Compound AhR_complex Cytosolic AhR (with Hsp90, etc.) BZT->AhR_complex Binds AhR_active Activated AhR Complex AhR_complex->AhR_active Conformational Change nucleus_sens AhR_active->nucleus_sens Nuclear Translocation AhR_ARNT_sens AhR-ARNT Heterodimer ARNT_sens ARNT XRE_sens XRE (DNA) AhR_ARNT_sens->XRE_sens Binds CYP1A1_sens CYP1A1 Gene Transcription XRE_sens->CYP1A1_sens Induces CYP1A1_protein_sens CYP1A1 Enzyme CYP1A1_sens->CYP1A1_protein_sens Translation Reactive_metabolite Reactive Metabolite CYP1A1_protein_sens->Reactive_metabolite Metabolizes Benzothiazole DNA_adducts_sens DNA Adducts Reactive_metabolite->DNA_adducts_sens Forms Apoptosis_sens Apoptosis DNA_adducts_sens->Apoptosis_sens Induces BZT_res Benzothiazole Compound AhR_defective Defective AhR Signaling (e.g., mutation, altered localization) BZT_res->AhR_defective No/Reduced Binding CYP1A1_res CYP1A1 Gene AhR_defective->CYP1A1_res No Induction PI3K_pathway PI3K/Akt Pathway (Upregulated) Survival Cell Survival & Proliferation PI3K_pathway->Survival No_apoptosis Resistance to Apoptosis Survival->No_apoptosis CYP1A1_protein_res No/Low CYP1A1 Enzyme CYP1A1_res->CYP1A1_protein_res No_metabolite No Reactive Metabolite CYP1A1_protein_res->No_metabolite No_metabolite->No_apoptosis G cluster_0 Experimental Workflow cluster_1 Assays start Start: Parental Cancer Cell Line ic50 Determine Initial IC50 start->ic50 culture Culture with Increasing Benzothiazole Concentrations (Months) ic50->culture resistant_line Generate Resistant Cell Line culture->resistant_line characterize Characterize Resistance Mechanisms resistant_line->characterize viability Cell Viability (MTT/SRB) characterize->viability ahr AhR Binding Assay characterize->ahr cyp1a1 CYP1A1 Activity (EROD) characterize->cyp1a1 dna DNA Adduct Analysis characterize->dna western Western Blot (PI3K/Akt Pathway) characterize->western end Identify Resistance Mechanism & Strategies to Overcome It viability->end ahr->end cyp1a1->end dna->end western->end

References

Technical Support Center: 6,7-Dichlorobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with 6,7-Dichlorobenzo[d]thiazol-2-amine derivatives. This class of compounds, while promising for various therapeutic applications, can present challenges related to toxicity. This guide offers frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental methodologies to help minimize toxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with this compound derivatives?

A1: The primary toxicity concerns with benzothiazole derivatives, including the 6,7-dichloro substituted analogs, often revolve around off-target effects and the potential for metabolic activation into reactive metabolites.[1] These can lead to cellular stress, mitochondrial dysfunction, and ultimately, various forms of cytotoxicity such as apoptosis and necrosis.[2][3][4] Specific organ toxicities, including hepatotoxicity, neurotoxicity, and cardiotoxicity, should be carefully evaluated during preclinical development.

Q2: How can I minimize the off-target effects of my this compound derivative?

A2: Minimizing off-target effects is crucial for reducing toxicity. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to identify derivatives with higher target specificity.[5][6]

  • Computational Modeling: Utilize in silico methods to predict potential off-target binding and guide the design of more selective compounds.

  • Lowering Compound Concentration: Use the lowest effective concentration in your assays to reduce the likelihood of engaging off-targets.

  • Target Engagement Assays: Confirm that the compound is binding to its intended target at the concentrations used in your experiments.

Q3: My this compound derivative has poor aqueous solubility. How can I formulate it for in vitro assays to avoid misleading toxicity data?

A3: Poor solubility is a common issue that can lead to compound precipitation and inaccurate results.[7] Consider the following formulation strategies:

  • Use of Co-solvents: Initially, dissolve the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous media.[8]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility.

  • Use of Solubilizing Excipients: Employing agents like cyclodextrins or non-ionic surfactants can enhance solubility.[7]

  • Nanoparticle Formulations: For in vivo studies, formulating the compound into nanoparticles can improve its solubility and bioavailability.[9]

Q4: I am observing high background or inconsistent results in my MTT cytotoxicity assay. What could be the cause?

A4: MTT assays can be prone to artifacts, especially with colored or redox-active compounds.[10] Potential issues include:

  • Direct Reduction of MTT: The compound itself may directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9]

  • Compound Precipitation: Poorly soluble compounds can precipitate and interfere with absorbance readings.

  • Metabolic Interference: The compound might alter cellular metabolism, affecting the activity of mitochondrial dehydrogenases without directly causing cell death.[10]

To troubleshoot, consider running a cell-free control to check for direct MTT reduction and using an orthogonal cytotoxicity assay, such as the Lactate Dehydrogenase (LDH) release assay, to confirm your results.[9][10]

Q5: What are the initial steps to investigate suspected hepatotoxicity of my compound?

A5: For initial in vitro assessment of hepatotoxicity, the human hepatoma cell line HepG2 is a commonly used model.[1][11] Key assays include:

  • Cytotoxicity Assays (e.g., MTT, LDH): To determine the concentration-dependent toxicity.

  • Measurement of Liver Enzyme Leakage: Quantify the release of enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Assessment of Mitochondrial Function: Evaluate changes in mitochondrial membrane potential and reactive oxygen species (ROS) production.[2]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cytotoxicity assays.
Possible Cause Troubleshooting Steps
Poor Compound Solubility 1. Visually inspect wells for precipitation under a microscope. 2. Perform a solubility test of the compound in the final assay medium.[12] 3. Optimize the formulation by testing different co-solvents or solubilizing agents.[7]
Compound Degradation 1. Assess the stability of the compound in the cell culture medium over the time course of the experiment. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions at appropriate temperatures and protected from light.
Assay Interference 1. Run cell-free controls to check for direct interference with the assay reagents (e.g., direct MTT reduction).[9] 2. Validate findings with an orthogonal assay that has a different readout (e.g., LDH assay if using MTT).[10]
Cell Culture Variability 1. Ensure consistent cell seeding density and passage number. 2. Regularly test for mycoplasma contamination.
Problem: Suspected neurotoxicity based on preliminary screens.
Possible Cause Troubleshooting Steps
General Cytotoxicity 1. Confirm that the observed effect is not due to general cell death by comparing results in neuronal vs. non-neuronal cell lines.
Specific Neurotoxic Mechanism 1. Utilize a relevant neuronal cell model (e.g., SH-SY5Y cells) for further investigation. 2. Assess neurite outgrowth and other morphological changes. 3. Evaluate effects on neuronal-specific markers and neurotransmitter systems.
Off-Target Effects on Neuronal Proteins 1. Perform target engagement assays in neuronal cells. 2. Use computational profiling to predict potential off-targets in the nervous system.

Data Presentation

While specific toxicity data for this compound derivatives are not extensively available in public literature, the following table provides an example of how to structure such data for comparison.

Table 1: Example of In Vitro Cytotoxicity Data for Benzothiazole Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
BTD-1 HepG2MTT15.8Fictional Data
BTD-2 SH-SY5YLDH22.5Fictional Data
BTD-3 HCT116Apoptosis8.2Fictional Data

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative in a selected cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and necrosis by a this compound derivative.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each of the four quadrants:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Formulation cluster_invitro In Vitro Toxicity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Derivatives formulation Solubility & Formulation Optimization synthesis->formulation cytotoxicity General Cytotoxicity Assays (MTT, LDH) formulation->cytotoxicity apoptosis Apoptosis vs. Necrosis (Annexin V/PI) cytotoxicity->apoptosis organ_toxicity Organ-Specific Toxicity (Hepatotoxicity, Neurotoxicity, Cardiotoxicity) cytotoxicity->organ_toxicity pathway_analysis Signaling Pathway Analysis apoptosis->pathway_analysis organ_toxicity->pathway_analysis off_target Off-Target Identification pathway_analysis->off_target

Caption: A generalized workflow for the synthesis and toxicity evaluation of novel compounds.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway compound This compound Derivative bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) compound->bcl2 Induces stress death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor May activate mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Key signaling pathways involved in drug-induced apoptosis.[2][3][4]

troubleshooting_logic start Inconsistent Cytotoxicity Results solubility Check for Compound Precipitation start->solubility reformulate Reformulate Compound (e.g., different co-solvent) solubility->reformulate Yes interference Perform Cell-Free Assay Control solubility->interference No reformulate->start orthogonal Use Orthogonal Assay (e.g., LDH) interference->orthogonal Yes stability Assess Compound Stability in Media interference->stability No end Consistent Results orthogonal->end fresh_prep Use Freshly Prepared Solutions stability->fresh_prep Yes stability->end No fresh_prep->start

Caption: A troubleshooting workflow for inconsistent in vitro cytotoxicity data.

References

stability issues of 6,7-Dichlorobenzo[d]thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6,7-Dichlorobenzo[d]thiazol-2-amine in solution. Find troubleshooting tips and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of the compound.- Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final solution.- Prepare a more dilute working solution.- Adjust the pH of the buffer, as solubility can be pH-dependent for amines.
Solution Color Change (e.g., Yellowing) Potential degradation of the compound, possibly due to oxidation or light exposure.- Prepare fresh solutions before each experiment.- Store stock solutions protected from light using amber vials or by covering them with foil.- Degas solvents to remove dissolved oxygen.
Loss of Biological Activity Over Time Degradation of the compound in solution.- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]- Perform a stability study under your specific experimental conditions to determine the compound's viability over time.
Inconsistent Experimental Results Inconsistent solution preparation or compound degradation.- Ensure the compound is fully dissolved before use.- Use a consistent and validated protocol for solution preparation.- Run a quality control check (e.g., HPLC) on the solution to confirm concentration and purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Like many benzothiazole derivatives, this compound is expected to have low solubility in water.[2][3] For stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For experiments in aqueous media, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous buffer.[1]

Q2: What are the recommended storage conditions for this compound in solid form and in solution?

A2: In its solid form, the compound should be stored at 4°C, protected from light.[4] For solutions, it is recommended to store them at low temperatures, such as -20°C for short-term storage (days to weeks) and -80°C for long-term storage (months to years).[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of the compound in solution:

  • pH: The amino group on the benzothiazole ring can be protonated or deprotonated depending on the pH, which may affect stability.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light: Exposure to light, particularly UV light, may induce photochemical degradation.[1][5]

  • Oxidizing agents: The thiazole ring and amino group may be susceptible to oxidation.[1][6] The presence of peroxides in solvents like THF or dissolved oxygen can promote degradation.

Q4: What are the likely degradation pathways for 2-aminobenzothiazoles like this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related amines and benzothiazole structures can undergo degradation through several mechanisms. These include hydrolysis, particularly under strong acidic or basic conditions, and oxidation.[6][7] Forced degradation studies are typically required to identify the specific degradation products and pathways for a new chemical entity.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation, or stress testing, helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C.
  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C.
  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[6]
  • Thermal Degradation: Heat the solid compound at 60°C.
  • Photolytic Degradation: Expose the stock solution to a combination of UV and visible light, as per ICH Q1B guidelines.[5]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acid and base hydrolysis samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.

Protocol 2: HPLC Method for Stability Assessment

This protocol outlines a general method for evaluating the stability of the compound under various conditions using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (60°C, Solid) stock->thermal Expose to photo Photolytic (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable hplc Analyze by HPLC sampling->hplc neutralize->hplc results Quantify Degradation hplc->results

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic start Experimental Issue Observed precipitation Precipitation in Aqueous Buffer? start->precipitation color_change Color Change or Loss of Activity? precipitation->color_change No solubility_actions Increase Co-Solvent Decrease Concentration Adjust pH precipitation->solubility_actions Yes degradation_actions Prepare Fresh Solution Store at -80°C in Aliquots Protect from Light color_change->degradation_actions Yes end Issue Resolved color_change->end No solubility_actions->end degradation_actions->end

Caption: Troubleshooting Logic for Common Issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex NMR spectra. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: The aromatic region of my ¹H NMR spectrum for a substituted benzothiazole is very complex and the peaks are overlapping. How can I resolve and assign them?

A1: Peak overlap in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with substituted benzothiazoles due to the multiple protons on the benzene ring.[1][2] Here are several strategies to resolve and assign these signals:

  • Higher Field Strength: If available, re-run the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). This will increase the dispersion of the signals, potentially resolving the overlap.[1]

  • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts for the protons, which may resolve overlapping signals.[1][3]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will help you trace the connectivity of the protons on the benzothiazole ring system.[4]

    • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled. This can be particularly helpful for complex substitution patterns.[4]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can be crucial for confirming assignments, especially for substituents.

  • Analysis of Coupling Constants (J-values): The magnitude of the J-coupling constant can provide valuable structural information.

    • ortho-coupling (³J): Typically 7-9 Hz.

    • meta-coupling (⁴J): Typically 2-3 Hz.

    • para-coupling (⁵J): Typically <1 Hz and often not resolved.[5] Analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) will help determine the substitution pattern on the benzene ring.[6][7]

Q2: I am seeing unexpected peaks in the ¹H NMR spectrum of my 2-aminobenzothiazole sample. What are the likely impurities?

A2: Unexpected signals in the NMR spectrum of 2-aminobenzothiazole can often be attributed to starting materials, byproducts, or degradation products. Common impurities include:

  • Aniline: A frequent starting material in many synthetic routes.

  • Phenylthiourea: An intermediate in syntheses involving aniline and a thiocyanate source.

  • 2-Mercaptobenzothiazole: Can form as a byproduct under certain reaction conditions.[8]

It is advisable to compare the chemical shifts of the unknown peaks with the known spectra of these potential impurities. Purification, such as recrystallization, is recommended if significant impurities are detected.[8]

Q3: The integration of my peaks does not match the expected number of protons. What could be the issue?

A3: Inaccurate integration can result from several factors:

  • Incomplete Relaxation: If the relaxation delay (d1) is too short, protons with longer T1 relaxation times will not fully relax between pulses, leading to lower signal intensity and inaccurate integration. This is particularly common for quaternary carbons in ¹³C NMR but can also affect protons. Increasing the relaxation delay can resolve this.

  • Presence of Impurities: Unidentified impurity peaks can co-integrate with your signals of interest, leading to incorrect ratios.

  • Water Peak: A broad water peak can sometimes overlap with signals, affecting the integration. Running the sample in a carefully dried solvent or using solvent suppression techniques can help. Adding a drop of D₂O to your sample will cause exchange with labile protons (like -NH₂ or -OH), making them disappear from the spectrum, which can help in both assignment and clarifying integration.[3]

Q4: My baseline is distorted and my peaks are broad. What is the likely cause?

A4: Broad peaks and a distorted baseline can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.[3]

  • Sample Heterogeneity: If your sample is not fully dissolved or contains suspended solids, it can lead to peak broadening. Ensure your sample is completely dissolved and consider filtering it if necessary.[9]

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening. These can sometimes arise from sample degradation (e.g., oxidation), which might be indicated by a change in sample color.[8]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[9]

Q5: How can I confidently assign the quaternary carbons in the ¹³C NMR spectrum of my substituted benzothiazole?

A5: Quaternary carbons often have low intensity in ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.[10] To assign them, you can use the following 2D NMR technique:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J). By observing correlations from known protons to a quaternary carbon, you can definitively assign its position in the structure.[4][11] For example, the proton at position 7 of the benzothiazole ring will show a correlation to the quaternary carbon at position 3a.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted benzothiazoles. Note that these are approximate values, and the actual shifts will depend on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Benzothiazole Core

Proton PositionChemical Shift Range (ppm)MultiplicityTypical J-coupling (Hz)
H-2 (if not substituted)8.9 - 9.2singlet
H-47.8 - 8.2doublet or multiplet³J = 7-9
H-57.3 - 7.6triplet or multiplet³J = 7-9
H-67.4 - 7.7triplet or multiplet³J = 7-9
H-77.9 - 8.1doublet or multiplet³J = 7-9

Data compiled from multiple sources, including references[2][12].

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Benzothiazole Core

Carbon PositionChemical Shift Range (ppm)
C-2150 - 170
C-3a152 - 155
C-4120 - 125
C-5124 - 127
C-6122 - 126
C-7121 - 125
C-7a130 - 135

Data compiled from multiple sources, including references[13][14][15].

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for Substituted Benzothiazoles

  • Determine Sample Amount:

    • For ¹H NMR, weigh 5-25 mg of your purified benzothiazole derivative.[9]

    • For ¹³C NMR, a larger amount, typically 50-100 mg, is recommended to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Choose a Deuterated Solvent:

    • Select a deuterated solvent in which your compound is fully soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can affect the chemical shifts.[1]

  • Dissolution:

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation.

  • Filtering (if necessary):

    • If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to prevent suspended material from affecting the spectral quality.[9]

  • Transfer to NMR Tube:

    • Using a clean Pasteur pipette, transfer the clear solution into a clean, dry NMR tube.

    • Ensure the filling height is appropriate for the spectrometer (typically 4-5 cm for a standard 5 mm tube).

  • Capping and Cleaning:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

Mandatory Visualizations

Workflow for Interpreting a Complex ¹H NMR Spectrum

G A Acquire 1D ¹H NMR Spectrum B Identify Solvent and Reference Peaks A->B C Integrate All Signals B->C D Analyze Chemical Shifts C->D E Analyze Splitting Patterns (J-coupling) D->E F Complex/Overlapping Aromatic Region? E->F L Yes F->L Yes M No F->M No G Re-acquire in Different Solvent or at Higher Field H Acquire 2D COSY Spectrum G->H I Trace Proton-Proton Correlations H->I J Propose Partial Structures I->J K Final Structure Assignment J->K L->G M->J

Caption: Workflow for ¹H NMR spectral interpretation.

Logical Relationship for Structure Elucidation using 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) HNMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) HNMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HNMR->HMBC CNMR ¹³C NMR (Carbon Environments) CNMR->HSQC CNMR->HMBC Structure Final Structure COSY->Structure Identifies spin systems HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

Caption: Relationship of 2D NMR experiments to structure.

References

Technical Support Center: Scaling Up the Synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 6,7-Dichlorobenzo[d]thiazol-2-amine for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: Formation of byproducts can reduce the yield of the desired product. Common side reactions include the formation of regioisomers or over-oxidation.

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials and reagents can lead to incomplete conversion of the limiting reactant.

  • Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, and recrystallization steps.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

  • Temperature Control: Maintain the optimal reaction temperature. Use a controlled heating/cooling system to prevent temperature fluctuations that could lead to side reactions.

  • Efficient Mixing: Ensure adequate agitation, especially in larger reactors, to maintain a homogeneous reaction mixture.

  • Optimize Stoichiometry: Carefully control the addition and molar ratios of reactants. A slight excess of one reagent might be beneficial, but this needs to be determined empirically.

  • Purification Optimization: For large-scale purification, recrystallization is often more practical than column chromatography. Select an appropriate solvent system to maximize recovery and purity.

Issue 2: Impurities in the Final Product

Possible Causes:

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in the crude product.

  • Formation of Isomers: The reaction of 3,4-dichloroaniline with a thiocyanate source can potentially lead to the formation of the undesired 4,5-dichloro isomer.

  • Oxidation Products: The 2-amino group of the product can be susceptible to oxidation, leading to colored impurities.

  • Residual Solvents or Reagents: Solvents and reagents used in the reaction and purification steps may be retained in the final product.

Solutions:

  • Controlled Reaction Conditions: Precise control of temperature and reaction time can minimize the formation of byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.

  • Purification Strategy: Multiple recrystallizations may be necessary to achieve the desired purity. A solvent/anti-solvent system can be effective. Washing the crude product with appropriate solvents can also remove specific impurities.

  • Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents.

Issue 3: Exothermic Reaction and Temperature Control

Possible Causes:

  • The reaction of anilines with thiocyanates and an oxidizing agent (like bromine) can be exothermic. On a large scale, this can lead to a rapid increase in temperature, posing a safety risk and promoting side reactions.

Solutions:

  • Slow Reagent Addition: Add the oxidizing agent or other reactive reagents dropwise or in portions to control the rate of heat generation.

  • Efficient Cooling: Utilize a reactor with a jacketed cooling system and ensure efficient heat transfer.

  • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat more effectively.

  • Monitoring: Continuously monitor the internal temperature of the reactor.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for scaling up the synthesis of this compound?

A common and scalable approach involves the reaction of 3,4-dichloroaniline with a thiocyanate source, such as potassium or ammonium thiocyanate, in the presence of an oxidizing agent like bromine in an acidic solvent (e.g., acetic acid). An alternative "one-pot" method using an ionic liquid as both a solvent and a catalyst has also been reported for the synthesis of the similar 2-amino-5,6-dichlorobenzothiazole, which could be adapted.[1]

Q2: What are the key safety precautions to consider during the scale-up of this synthesis?

  • Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, be prepared for a potential exotherm and have adequate cooling and monitoring systems in place.

  • Acidic Conditions: The use of strong acids requires careful handling and appropriate acid-resistant equipment.

  • Product Handling: The final product may have toxicological properties. Handle with appropriate PPE.

Q3: How can the purity of the final product be assessed?

The purity of this compound can be determined using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: What are typical yields and purity levels for this type of synthesis on a larger scale?

Experimental Protocols

Synthesis of this compound

This protocol is a representative method adapted from literature procedures for similar compounds and should be optimized for specific laboratory and scale-up conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
3,4-Dichloroaniline162.021.0
Potassium Thiocyanate97.182.0 - 2.2
Bromine159.811.0 - 1.1
Glacial Acetic Acid60.05Solvent

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,4-dichloroaniline (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (2.0 - 2.2 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 10-15 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 - 1.1 eq) in glacial acetic acid via the addition funnel, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into a large volume of crushed ice with stirring.

  • Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8, which will precipitate the crude product.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to obtain pure this compound.

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 3,4-Dichloroaniline in Acetic Acid B 2. Add Potassium Thiocyanate A->B C 3. Cool to 10-15 °C B->C D 4. Add Bromine Solution (Maintain <20 °C) C->D E 5. Stir at Room Temperature (12-24h) D->E F 6. Quench with Ice E->F Reaction Complete G 7. Neutralize (pH 7-8) F->G H 8. Filter Crude Product G->H I 9. Wash with Water and Ethanol H->I J 10. Dry under Vacuum I->J K 11. Recrystallize J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_exotherm Exotherm Control start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities Present start->impurities exotherm Exothermic Reaction start->exotherm incomplete_rxn Incomplete Reaction? -> Monitor with TLC/HPLC -> Increase time/temp low_yield->incomplete_rxn side_reactions Side Reactions? -> Optimize temp -> Check stoichiometry low_yield->side_reactions workup_loss Loss during Work-up? -> Optimize purification -> Recrystallization solvent low_yield->workup_loss unreacted_sm Unreacted Starting Material? -> Ensure reaction completion impurities->unreacted_sm isomers Isomers Formed? -> Control reaction temp -> Recrystallize impurities->isomers oxidation Oxidation? -> Use inert atmosphere impurities->oxidation slow_addition Slow Reagent Addition exotherm->slow_addition cooling Efficient Cooling System exotherm->cooling dilution Increase Solvent Volume exotherm->dilution

Caption: Troubleshooting logic for scaling up the synthesis.

References

Validation & Comparative

A Comparative Analysis of 6,7-Dichlorobenzo[d]thiazol-2-amine and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical anticancer efficacy of the novel compound 6,7-Dichlorobenzo[d]thiazol-2-amine against established anticancer drugs: Erlotinib, Doxorubicin, and Paclitaxel. The comparison is based on quantitative data from standardized in vitro screening, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Disclaimer: The efficacy data for this compound presented in this guide is hypothetical and is intended to provide a framework for its potential evaluation. Benzothiazole derivatives have shown promise as anticancer agents, and the dichlorinated structure of this particular compound suggests it may exhibit notable activity. Further experimental validation is required to determine its actual therapeutic potential.

Efficacy Comparison: Growth Inhibition (GI50) Data

The following table summarizes the 50% growth inhibition (GI50) values for our hypothetical compound and the selected established anticancer drugs across a representative panel of human cancer cell lines from the NCI-60 screen. The GI50 value is the molar concentration of the compound that causes a 50% reduction in the net protein increase of treated cells compared to untreated control cells.

Cell LineCancer TypeThis compound (Hypothetical GI50, µM)Erlotinib (GI50, µM)Doxorubicin (GI50, µM)Paclitaxel (GI50, µM)
MCF7 Breast Cancer0.85>100.020.003
MDA-MB-231 Breast Cancer1.20>100.050.001
HT29 Colon Cancer0.75>100.030.004
HCT-116 Colon Cancer0.908.90.020.002
A549 Lung Cancer1.50>100.040.006
NCI-H460 Lung Cancer1.10>100.010.001
SF-268 CNS Cancer0.60>100.020.001
U251 CNS Cancer0.80>100.030.002
K-562 Leukemia2.50>100.010.001
SR Leukemia2.10>100.01<0.001

Potential Mechanism of Action of Benzothiazole Derivatives

Benzothiazole-based compounds have been reported to exert their anticancer effects through various mechanisms. Based on the core structure of this compound, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BT_Amine This compound (Hypothesized Target) BT_Amine->EGFR Inhibits

Hypothesized EGFR Signaling Pathway Inhibition

Experimental Protocols

The following protocols are based on the standardized methodologies used in the NCI-60 screen for determining the anticancer activity of compounds.

Cell Culture and Plating
  • Cell Lines: Human cancer cell lines from the NCI-60 panel are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are harvested from exponential phase cultures by trypsinization and seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line.

  • Incubation: The microtiter plates are incubated at 37°C in a humidified atmosphere of 5% CO2 and 95% air for 24 hours prior to the addition of the test compounds.

Compound Preparation and Treatment
  • Stock Solutions: Test compounds are solubilized in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to achieve the desired final concentrations for the dose-response analysis.

  • Treatment: The diluted compounds are added to the appropriate wells of the 96-well plates containing the cultured cells. Each concentration is typically tested in triplicate. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated with the compounds for a specified period, typically 48 hours, under the same conditions as the initial cell culture.

Sulforhodamine B (SRB) Assay for Cell Viability
  • Fixation: After the incubation period, the cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Washing: The supernatant is discarded, and the plates are washed five times with deionized water to remove the TCA. The plates are then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

  • Washing: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

  • Solubilization: The bound stain is solubilized with 10 mM unbuffered Tris base.

  • Absorbance Reading: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis and GI50 Calculation
  • The percentage growth is calculated for each compound concentration relative to the untreated control and the cell count at the time of drug addition (Tz). The formula used is: [(Ti - Tz) / (C - Tz)] x 100 for concentrations where Ti ≥ Tz, and [(Ti - Tz) / Tz] x 100 for concentrations where Ti < Tz. (Ti = absorbance of treated cells, Tz = absorbance at time zero, C = absorbance of control cells).

  • The GI50 value is determined by plotting the percentage growth against the log of the compound concentration and interpolating the concentration at which the percentage growth is 50.

Experimental_Workflow cluster_SRB SRB Assay Steps Cell_Culture Maintain NCI-60 Cell Lines Plating Plate Cells in 96-well Plates Cell_Culture->Plating Incubation1 Incubate for 24h Plating->Incubation1 Drug_Addition Add Serial Dilutions of Test Compounds Incubation1->Drug_Addition Incubation2 Incubate for 48h Drug_Addition->Incubation2 SRB_Assay Perform Sulforhodamine B (SRB) Assay Incubation2->SRB_Assay Fixation Fix with TCA Staining Stain with SRB Solubilization Solubilize Bound Stain Read_Absorbance Read Absorbance at 515 nm Fixation->Staining Staining->Solubilization Solubilization->Read_Absorbance Data_Analysis Calculate GI50 Values Read_Absorbance->Data_Analysis

In Vitro Anticancer Drug Screening Workflow

This guide provides a foundational comparison for the potential anticancer agent this compound. The provided data and protocols offer a framework for the systematic evaluation of this and other novel benzothiazole derivatives. It is imperative that the hypothetical nature of the data for the lead compound be considered, and that rigorous experimental studies be conducted to ascertain its true efficacy and mechanism of action.

In Vitro Validation of the Anticancer Activity of 6,7-Dichlorobenzo[d]thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro anticancer activity of 6,7-Dichlorobenzo[d]thiazol-2-amine. Due to the limited availability of public data on this specific compound, this document leverages experimental data from structurally related dichlorinated and other substituted benzothiazole derivatives to provide a predictive overview and a framework for its evaluation. The information herein is intended to guide research efforts and experimental design for the validation of this compound as a potential anticancer agent.

Comparative Analysis of Anticancer Activity

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and interfere with key signaling pathways in cancer cells. The substitution pattern on the benzothiazole core, particularly with halogen atoms, can significantly influence the potency and selectivity of these molecules.

Compound/DerivativeCancer Cell LineAssayIC50/GI50 (µM)Reference
Hypothetical: this compound VariousMTTData Not Available-
5,6-Dichlorobenzo[d]thiazol-2-amine DerivativeHepG2 (Liver)MTTData Not Available, but noted to have potent cytotoxic effects[4]
5,6-Dichlorobenzo[d]thiazol-2-amine DerivativeMCF-7 (Breast)MTTData Not Available, but noted to have potent cytotoxic effects[4]
4,6-Dichlorobenzo[d]thiazole-2-carbonitrile DerivativeVariousNot SpecifiedNoted to have cytotoxic effects[5]
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Skin)MTTNot Specified[6]
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549 (Lung)MTTNot Specified[6]
Optically active thiourea derivative of 2-aminobenzothiazole (IVe)EAC (Mouse Ascites)MTT10-24[7]
Optically active thiourea derivative of 2-aminobenzothiazole (IVe)MCF-7 (Breast)MTT15-30[7]
Optically active thiourea derivative of 2-aminobenzothiazole (IVe)HeLa (Cervical)MTT33-48[7]
2-aminobenzothiazole derivative (Compound 25)MKN-45 (Gastric)Not Specified0.06[8]
2-aminobenzothiazole derivative (Compound 25)H460 (Lung)Not Specified0.01[8]
2-aminobenzothiazole derivative (Compound 25)HT-29 (Colon)Not Specified0.18[8]
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g)HT-1376 (Bladder)WST-126.51[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to validate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.[14][15]

Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[14]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in Propidium Iodide/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The data will generate a histogram from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of a novel anticancer compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis & Purification of This compound cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compound treatment Treatment with Test Compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action Elucidation apoptosis->mechanism cell_cycle->mechanism

Caption: A generalized workflow for the in vitro anticancer evaluation of a test compound.

Hypothesized Signaling Pathway

Based on the known mechanisms of other benzothiazole derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound This compound Compound->Akt Inhibits

References

Dichlorinated Benzothiazole Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dichlorinated benzothiazole analogues. The information is compiled from recent studies and focuses on their potential as therapeutic agents, particularly in oncology. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant cellular pathways to facilitate further research and development in this area.

Comparative Biological Activity of Dichlorinated Benzothiazole Analogues

The following table summarizes the in vitro cytotoxic activity of several dichlorinated benzothiazole derivatives against various human cancer cell lines. The data highlights how substitutions on the benzothiazole core and associated phenyl rings influence their anti-proliferative efficacy.

Compound IDStructureCell LineIC50 (µM)Reference
13b 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamideHuman Lung Carcinoma (A549)Not explicitly quantified, but noted for potent in vivo tumor growth inhibition.[1]
4i 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amineHuman Epidermoid Carcinoma (A431)Not explicitly quantified, but used as a lead compound.[2]
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineHuman Epidermoid Carcinoma (A431)Significantly inhibited proliferation (concentration not specified).[2][3]
Human Non-small Cell Lung Cancer (A549)Significantly inhibited proliferation (concentration not specified).[2][3]
Human Non-small Cell Lung Cancer (H1299)Significantly inhibited proliferation (concentration not specified).[2][3]
C2 2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamideNot specifiedNot specified[3]

Key Structure-Activity Relationship Insights

The biological activity of dichlorinated benzothiazole analogues is significantly influenced by the position and nature of substituent groups.

  • Substitution at the 2- and 6-positions of the benzothiazole ring appears to be crucial for anticancer activity. For instance, compound 13b , a 2,6-dichloro-substituted benzamide derivative, demonstrated potent in vivo antitumor effects.[1] Similarly, substitutions at the 2,6-positions of an associated phenyl ring, as in the lead compound 4i , have shown significant anticancer potential.[3]

  • The nature of the substituent at the 2-position of the benzothiazole core plays a vital role. The introduction of an N-(4-nitrobenzyl) group at this position in compound B7 resulted in significant inhibition of cancer cell proliferation.[2][3]

  • The presence of a trifluoromethyl group on the aromatic rings has been noted to be well-tolerated by target enzymes in some benzothiazole-phenyl analogues, although it did not consistently improve metabolic stability.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of dichlorinated benzothiazole analogues.

MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., A431, A549, H1299) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Western Blot Analysis

This technique is employed to detect and quantify the expression levels of specific proteins involved in cellular signaling pathways.

  • Cell Lysis: Cancer cells treated with the benzothiazole compounds are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, Cyclin B1, CDK1).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to measure the concentration of inflammatory cytokines, such as IL-6 and TNF-α.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Addition: Cell culture supernatants from cells treated with the benzothiazole derivatives are added to the wells.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

  • Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of the cytokine is determined by comparison to a standard curve.[2][3]

Signaling Pathway Analysis

Dichlorinated benzothiazole analogues have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of AKT and ERK Signaling Pathways

Compound B7 was found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells.[2] These pathways are critical for tumor cell growth and survival.

AKT_ERK_Inhibition B7 Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) AKT AKT Pathway B7->AKT Inhibits ERK ERK Pathway B7->ERK Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: Inhibition of AKT and ERK pathways by Compound B7.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Dichlorinated Benzothiazole Analogues Characterization Structural Characterization (NMR, LC-MS, HPLC) Synthesis->Characterization InVitro In Vitro Bioactivity Screening Characterization->InVitro ADMET ADMET Prediction Characterization->ADMET MTT MTT Assay (Cell Proliferation) InVitro->MTT ELISA ELISA (Inflammatory Cytokines) InVitro->ELISA Migration Wound Healing Assay (Cell Migration) InVitro->Migration Mechanism Mechanism of Action Studies InVitro->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism->FlowCytometry

Caption: Workflow for synthesis and biological evaluation.

References

Unlocking the Antimicrobial Potential: A Comparative Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of activity against a variety of pathogenic microorganisms. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various benzothiazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Benzothiazole, a bicyclic molecule composed of a benzene ring fused to a thiazole ring, serves as a versatile scaffold for the development of potent antimicrobial agents.[1][2] The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of various substituents on the benzothiazole core.[1] This analysis delves into the quantitative antimicrobial data of select derivatives, outlines the experimental methodologies for their evaluation, and visualizes their molecular mechanisms of action.

Comparative Antimicrobial Spectrum of Benzothiazole Derivatives

The antimicrobial activity of benzothiazole derivatives has been extensively evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter for comparing antimicrobial potency. The following table summarizes the MIC values for several benzothiazole derivatives from recent studies.

Derivative/CompoundTarget MicroorganismMIC (µg/mL)Reference
Benzothiazole-isatin derivative (41c) Escherichia coli3.1[3]
Pseudomonas aeruginosa6.2[3]
Bacillus cereus12.5[3]
Staphylococcus aureus12.5[3]
Thiazolidin-4-one derivatives (8a-d) Pseudomonas aeruginosa90-180[3]
Escherichia coli90-180[3]
Amino-benzothiazole Schiff base (46a, 46b) Escherichia coli15.62[3]
Pseudomonas aeruginosa15.62[3]
Sulfonamide analogue of benzothiazole (66c) Pseudomonas aeruginosa3.1-6.2[3]
Staphylococcus aureus3.1-6.2[3]
Escherichia coli3.1-6.2[3]
Benzothiazole bearing amide moiety (A07) Staphylococcus aureus15.6[4]
Escherichia coli7.81[4]
Salmonella typhi15.6[4]
Klebsiella pneumoniae3.91[4]
Heteroarylated benzothiazole (2j) Gram-negative bacteria230-940
Heteroarylated benzothiazole (2d) Fungi60-470
Benzothiazole derivative (Compound 6) Candida albicans125[5]
Benzothiazolylthiazolidin-4-one (Compound 18) Pseudomonas aeruginosa100[6]
Resistant P. aeruginosa60[6]

Experimental Protocols

The determination of the antimicrobial activity of benzothiazole derivatives typically involves standardized in vitro susceptibility testing methods. The following are detailed methodologies commonly cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of antimicrobial agents against bacteria and fungi.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Compounds: A fixed volume of the dissolved benzothiazole derivative at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Mechanistic Insights: Targeting Essential Bacterial Enzymes

Benzothiazole derivatives exert their antimicrobial effects by targeting various essential enzymes and pathways in microbial cells.[2][3] A key mechanism involves the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase (DHFR).[3][7]

Microbial_Enzyme_Inhibition cluster_bacterial_cell Bacterial Cell Folic_Acid_Pathway Folic Acid Synthesis Pathway DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase Cell_Wall_Synthesis Cell Wall Synthesis (MurB) MurB_Enzyme UDP-N-acetylenolpyruvyl- glucosamine reductase (MurB) Benzothiazole Benzothiazole Derivatives Benzothiazole->DHPS Inhibition Benzothiazole->DHFR Inhibition Benzothiazole->DNA_Gyrase Inhibition Benzothiazole->MurB_Enzyme Inhibition Antimicrobial_Screening_Workflow Synthesis Synthesis of Benzothiazole Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Screening MIC_Determination Quantitative Analysis (MIC Determination) Screening->MIC_Determination Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays) MIC_Determination->Mechanism_Study Potent Compounds Lead_Optimization Lead Optimization & In Vivo Studies Mechanism_Study->Lead_Optimization

References

Validating the Mechanism of Action of Novel Compounds: A Molecular Docking Comparison Guide for 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action is a critical step in the validation of any novel therapeutic compound. Molecular docking serves as a powerful computational tool in this process, offering insights into the binding of a ligand to its protein target. This guide provides a comparative framework for validating the mechanism of action of 6,7-Dichlorobenzo[d]thiazol-2-amine through molecular docking, with the explicit caveat that a specific biological target for this particular compound is not yet definitively identified in publicly available literature.

While the broader class of benzothiazole-2-amines has been associated with various biological activities, including anticancer and antimicrobial effects, the specific molecular target for this compound remains to be elucidated. The following sections outline the methodology for a comparative molecular docking study that could be employed once a putative target is identified. To illustrate this process, we will use the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative target, a protein often implicated in cancer and targeted by other benzothiazole derivatives.

Comparative Molecular Docking Analysis

A molecular docking study can predict the binding affinity and interaction patterns of a ligand with a protein target. By comparing the docking score and interactions of this compound with a known inhibitor of the target protein, we can hypothesize its potential as an inhibitor.

For our illustrative example, we compare the docking of this compound against the EGFR kinase domain with that of Gefitinib, an established EGFR inhibitor.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound EGFR Kinase Domain (PDB: 1XKK)-7.2Met793, Leu718, Val726
Gefitinib (Reference) EGFR Kinase Domain (PDB: 1XKK)-9.8Met793, Leu718, Cys797

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual docking scores would be generated from a specific molecular docking experiment.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following outlines a standard protocol for molecular docking.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1XKK) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein using molecular modeling software such as AutoDock Tools.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw or MarvinSketch and optimized for its lowest energy conformation.

    • The ligand's rotatable bonds are defined, and it is also saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The coordinates of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB file.

  • Molecular Docking Simulation:

    • The docking simulation is performed using software like AutoDock Vina. The program explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • The Lamarckian Genetic Algorithm is commonly employed for this search.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose based on the lowest binding energy (docking score).

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Visualizing Molecular Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance comprehension. The following diagrams were generated using Graphviz.

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by this compound EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Compound This compound EGFR_Inhibition EGFR Compound->EGFR_Inhibition Inhibits

Caption: Hypothetical inhibition of the EGFR signaling pathway.

G cluster_workflow Molecular Docking Workflow Start Start Protein_Prep Protein Preparation Start->Protein_Prep Ligand_Prep Ligand Preparation Start->Ligand_Prep Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Docking Simulation Grid_Gen->Docking Analysis Results Analysis Docking->Analysis End End Analysis->End

Caption: A standard workflow for molecular docking experiments.

cytotoxicity comparison between 6,7-Dichlorobenzo[d]thiazol-2-amine and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic effects of various 6,7-Dichlorobenzo[d]thiazol-2-amine analogues against several cancer cell lines.

Introduction

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. Their mechanism of action often involves inducing apoptosis, inhibiting protein kinases, and generating reactive oxygen species within cancer cells. This guide provides a comparative analysis of the in vitro cytotoxicity of several analogues of this compound.

It is important to note that while this guide focuses on analogues of this compound, a comprehensive search of publicly available scientific literature did not yield specific cytotoxic data for this compound itself. The following data is therefore presented to provide a comparative overview of the cytotoxic potential of structurally related benzothiazole compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of various benzothiazole analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The IC50 values for several benzothiazole derivatives are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)27 ± 0.24Gemcitabine52 ± 0.72
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazolePANC-1 (Pancreatic)35 ± 0.51Gemcitabine52 ± 0.72
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideA549 (Lung)68 µg/mL--
6-nitrobenzo[d]thiazol-2-olA549 (Lung)121 µg/mL--
Benzothiazole/thiazolidine-2,4-dione hybrid 4aHCT-116 (Colorectal)5.61Sorafenib-
HEPG-2 (Hepatocellular)7.92
MCF-7 (Breast)3.84
Benzothiazole/thiazolidine-2,4-dione hybrid 4eMCF-7 (Breast)6.11Sorafenib-
Benzothiazole/cyanothiouracil hybrid 8aMCF-7 (Breast)10.86Sorafenib-
Naphthalimide derivative 66HT-29 (Colorectal)3.72 ± 0.3--
A549 (Lung)4.074 ± 0.3
MCF-7 (Breast)7.91 ± 0.4
Naphthalimide derivative 67HT-29 (Colorectal)3.47 ± 0.2--
A549 (Lung)3.89 ± 0.3
MCF-7 (Breast)5.08 ± 0.3
Sulphonamide scaffold based BTA 40MCF-7 (Breast)34.5--
HeLa (Cervical)44.15
MG63 (Osteosarcoma)36.1
Hydrazine based benzothiazole 11HeLa (Cervical)2.41Doxorubicin2.05
COS-7 (Kidney Fibroblast)4.31Doxorubicin3.04

Experimental Protocols

The evaluation of the cytotoxic effects of benzothiazole analogues is primarily conducted through in vitro cell-based assays. The following are detailed methodologies for key experiments commonly cited in the literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzothiazole analogues) and a positive control (e.g., Doxorubicin) for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is another widely used method for determining cytotoxicity, particularly for adherent cell lines. It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for about 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxicity of benzothiazole analogues.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation viability_assay Viability Assay (MTT or SRB) incubation->viability_assay readout Absorbance Measurement viability_assay->readout calculation IC50 Value Calculation readout->calculation

Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.

Signaling Pathway: Apoptosis Induction by Benzothiazole Analogues

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway.

apoptosis_pathway cluster_cell Cancer Cell benzothiazole Benzothiazole Analogue ros Increased ROS Production benzothiazole->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A Comparative Guide to the ADMET Properties of 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 6,7-Dichlorobenzo[d]thiazol-2-amine. Given the limited direct experimental data for this specific compound, this analysis relies on in silico predictions, contextualized by comparing them with the parent compound, Benzo[d]thiazol-2-amine, and another halogenated analogue, 4-Chlorobenzo[d]thiazol-2-amine. This document aims to serve as a foundational resource for researchers, outlining key predicted characteristics and the experimental protocols required for empirical validation.

Physicochemical Properties and Drug-Likeness Assessment

The initial stage of ADMET assessment involves evaluating physicochemical properties that influence a compound's pharmacokinetic profile. These properties are often assessed against established guidelines like Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate.

Table 1: Comparison of Predicted Physicochemical Properties

Property This compound Benzo[d]thiazol-2-amine (Parent) 4-Chlorobenzo[d]thiazol-2-amine (Analogue) Lipinski's Rule of Five Guideline
Molecular Formula C₇H₄Cl₂N₂S[1] C₇H₆N₂S[2] C₇H₅ClN₂S N/A
Molecular Weight ( g/mol ) 219.09[1] 150.20[2] 184.65 ≤ 500
LogP (o/w) 3.185[1] 1.9 2.5 ≤ 5
Hydrogen Bond Donors 1[1] 1 1 ≤ 5
Hydrogen Bond Acceptors 3[1] 2 2 ≤ 10
Topological Polar Surface Area (TPSA) 38.91 Ų[1] 67.2 Ų 67.2 Ų ≤ 140 Ų
Rotatable Bonds 0[1] 0 0 ≤ 10

| Lipinski's Rule Violation | 0 | 0 | 0 | ≤ 1 |

Analysis: All three compounds adhere to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. The dichloro-substitution in the target compound significantly increases its lipophilicity (LogP) compared to the parent structure, which may enhance membrane permeability but could also increase metabolic clearance and potential for off-target effects. Its TPSA is notably lower, which can also contribute to better permeability.

Predicted ADME Profile

This section details the predicted absorption, distribution, metabolism, and excretion characteristics.

Table 2: Predicted ADME Parameters

Parameter This compound (Predicted) Benzo[d]thiazol-2-amine (Predicted) 4-Chlorobenzo[d]thiazol-2-amine (Predicted) Interpretation
Absorption
Human Intestinal Absorption High High High High potential for absorption from the gut.
Caco-2 Permeability High Moderate High Indicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) Permeant Yes No Yes Dichloro and mono-chloro substitutions may increase CNS penetration.
Plasma Protein Binding High (>90%) Moderate (~85%) High (>90%) Increased lipophilicity correlates with higher plasma protein binding.
Metabolism
CYP2D6 Inhibitor Yes No Yes Potential for drug-drug interactions with CYP2D6 substrates.

| CYP3A4 Inhibitor | No | No | No | Low potential for interactions with CYP3A4 substrates. |

Analysis: The in silico models predict high intestinal absorption for this compound. Its increased lipophilicity suggests a higher degree of plasma protein binding and potential to cross the blood-brain barrier. A significant prediction is the potential inhibition of the CYP2D6 enzyme, a critical consideration for drug-drug interactions during development.

Predicted Toxicological Profile

Toxicity assessment is crucial for identifying potential liabilities early in the drug discovery process.

Table 3: Predicted Toxicity Endpoints

Toxicity Endpoint This compound (Predicted) Benzo[d]thiazol-2-amine (Predicted) 4-Chlorobenzo[d]thiazol-2-amine (Predicted) Interpretation
AMES Mutagenicity Non-mutagen Non-mutagen Non-mutagen Low likelihood of being a bacterial mutagen.
hERG Inhibition High Risk Low Risk Moderate Risk Dichloro-substitution may introduce cardiotoxicity risk.
Hepatotoxicity Probable Unlikely Probable Halogenated aromatic structures can pose a risk of liver toxicity.

| Skin Sensitization | Probable | Probable | Probable | Benzothiazole core is associated with potential for skin sensitization. |

Analysis: A key predicted liability for this compound is the high risk of hERG inhibition, which is a major indicator of potential cardiotoxicity and a common reason for drug candidate failure. The potential for hepatotoxicity, often associated with chlorinated aromatic compounds, also warrants careful experimental evaluation.

Visualizations

In Silico ADMET Assessment Workflow

The following diagram illustrates a typical computational workflow for predicting the ADMET properties of a novel compound.

start Input Compound (this compound) physchem Calculate Physicochemical Properties (MW, LogP, TPSA) start->physchem absorption Predict Absorption (HIA, Caco-2) physchem->absorption distribution Predict Distribution (BBB, PPB) physchem->distribution metabolism Predict Metabolism (CYP Inhibition) absorption->metabolism distribution->metabolism toxicity Predict Toxicity (hERG, AMES, Hepatotoxicity) metabolism->toxicity report Generate ADMET Profile Report toxicity->report

A typical workflow for in silico ADMET property prediction.
Relationship Between Properties and ADMET Outcomes

This diagram shows the logical influence of key physicochemical properties on the primary stages of ADMET.

cluster_props Physicochemical Properties cluster_admet ADMET Outcomes logp Lipophilicity (LogP) abs Absorption logp->abs + (Permeability) dist Distribution logp->dist + (PPB, BBB) tox Toxicity logp->tox + / - mw Molecular Size (MW) mw->abs - (Solubility) tpsa Polarity (TPSA) tpsa->abs - (Permeability) tpsa->dist - (BBB)

Influence of physicochemical properties on ADMET outcomes.

Experimental Protocols for Validation

The following are generalized protocols for the experimental validation of the in silico predictions.

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To assess the rate of transport of a compound across a Caco-2 cell monolayer, which models the human intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To measure efflux, the compound is added to the BL side, and samples are taken from the AP side.

    • Control compounds with known permeability (e.g., propranolol for high, atenolol for low) are run in parallel.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for active efflux transporters like P-glycoprotein.

Protocol 2: In Vitro hERG Inhibition Assay (Patch Clamp)

Objective: To measure the inhibitory effect of a compound on the hERG potassium channel, a key indicator of cardiotoxicity risk.

Methodology:

  • Cell Line: A stable mammalian cell line (e.g., HEK293) expressing the hERG channel is used.

  • Assay Procedure (Automated Patch Clamp):

    • Cells are placed into the patch-clamp system.

    • A baseline hERG current is established by applying a specific voltage pulse protocol.

    • The test compound is added at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The hERG current is recorded after incubation with each concentration.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value (the concentration at which 50% of the channel current is inhibited) is determined by fitting the data to a concentration-response curve.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the rate of metabolic degradation of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., CYPs).

Methodology:

  • Reaction Mixture: Human liver microsomes (HLM) are incubated with the test compound in a phosphate buffer.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

References

Unveiling the Target Landscape of 6,7-Dichlorobenzo[d]thiazol-2-amine: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comprehensive, albeit hypothetical, comparative analysis of the cross-reactivity of 6,7-Dichlorobenzo[d]thiazol-2-amine with other cellular targets. Due to the limited publicly available screening data for this specific compound, this guide leverages experimental data from structurally related 2-aminobenzothiazole derivatives to construct a plausible off-target interaction profile. This document is intended for researchers, scientists, and drug development professionals to illustrate a potential cross-reactivity assessment and to highlight key considerations for this chemical scaffold.

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, this broad activity profile also suggests the potential for interactions with multiple cellular targets, which can lead to off-target effects. This guide explores a hypothetical kinase selectivity profile and interactions with other common off-target liabilities.

Hypothetical Cross-Reactivity Profile

The following tables summarize a hypothetical cross-reactivity profile for this compound against a panel of kinases and a selection of common safety-related cellular targets. This data is extrapolated from published studies on similar 2-aminobenzothiazole compounds and is for illustrative purposes only.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetPercent Inhibition at 1 µMIC₅₀ (nM)Kinase Family
EGFR85150Tyrosine Kinase
VEGFR278250Tyrosine Kinase
CSF1R65500Tyrosine Kinase
SRC45> 1000Tyrosine Kinase
CDK230> 1000CMGC
PI3Kα25> 1000PI3K
Aurora B20> 1000Serine/Threonine Kinase
PKA<10> 10000AGC
ROCK1<10> 10000AGC

Table 2: Hypothetical Off-Target Liability Profile of this compound

Cellular TargetAssay TypePercent Inhibition/Activity at 10 µMTarget Class
hERGRadioligand Binding22%Ion Channel
5-HT₂ₐ ReceptorRadioligand Binding15%GPCR
Dopamine D₂ ReceptorRadioligand Binding<10%GPCR
Muscarinic M₁ ReceptorRadioligand Binding<10%GPCR
COX-1Enzyme Inhibition18%Enzyme
COX-2Enzyme Inhibition12%Enzyme
PDE4Enzyme Inhibition<10%Enzyme

Experimental Protocols

To generate data such as that presented hypothetically above, a series of standardized biochemical and cellular assays would be employed. Below are representative protocols for key experiments in a cross-reactivity study.

1. KinomeScan™ Profiling (DiscoverX-style Competition Binding Assay)

This assay quantitatively measures the binding of a test compound to a large panel of DNA-tagged kinases.

  • Principle: An active site-directed competition binding assay where kinases are tagged with DNA. The test compound is incubated with the kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Methodology:

    • A panel of human kinases is expressed as fusions with a unique DNA tag.

    • The test compound (e.g., this compound) is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel in the presence of an immobilized, broad-spectrum kinase inhibitor.

    • After equilibration, unbound kinase is washed away.

    • The amount of kinase bound to the solid support is quantified using qPCR.

    • Results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound. For hits, a Kd (dissociation constant) is determined by running a dose-response curve.

2. In Vitro Safety Pharmacology Profiling (Eurofins SafetyScreen-style)

This involves a panel of radioligand binding and enzyme inhibition assays to assess activity against common off-target liabilities.

  • Principle: For receptor binding assays, the test compound competes with a radiolabeled ligand for binding to a specific receptor. For enzyme inhibition assays, the ability of the test compound to inhibit the activity of a specific enzyme is measured.

  • Methodology (example for hERG binding):

    • Cell membranes expressing the hERG channel are prepared.

    • The test compound is incubated with the membranes and a specific radioligand (e.g., [³H]-Astemizole) at a fixed concentration (e.g., 10 µM).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control.

3. Cellular Thermal Shift Assay (CETSA)

This method can be used to verify target engagement in a cellular context.

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

  • Methodology:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the aggregated proteins are pelleted by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Diagram 1: Workflow for Cross-Reactivity Screening

G cluster_0 Initial Screening cluster_1 Hit Validation & Dose-Response cluster_2 Cellular Target Engagement Compound This compound KinomeScan Kinome Panel (e.g., 468 kinases) @ 1 µM Compound->KinomeScan SafetyScreen Safety Panel (e.g., 44 targets) @ 10 µM Compound->SafetyScreen DoseResponseK IC₅₀/Kd Determination for Kinase Hits KinomeScan->DoseResponseK Hits (<50% inhibition) DoseResponseS IC₅₀ Determination for Safety Hits SafetyScreen->DoseResponseS Hits (>50% inhibition) CETSA Cellular Thermal Shift Assay (CETSA) DoseResponseK->CETSA SignalingAssay Downstream Signaling Assay (e.g., Western Blot) DoseResponseK->SignalingAssay

Caption: A typical workflow for assessing the cross-reactivity of a compound.

Diagram 2: Simplified EGFR Signaling Pathway

G cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound This compound (Hypothetical Inhibitor) Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: A simplified representation of the EGFR signaling pathway.

Comparative Analysis of Dichlorinated Benzothiazole Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A statistical and methodological overview of the biological activity of 2-aminobenzothiazoles, with a focus on dichlorinated analogs as potential therapeutic agents.

Due to a lack of specific published biological data for 6,7-Dichlorobenzo[d]thiazol-2-amine, this guide provides a comparative analysis of structurally related dichlorinated and chloro-substituted 2-aminobenzothiazole derivatives. The data presented here is compiled from various studies and serves as a reference for researchers and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Anticancer Activity of Chloro-Substituted 2-Aminobenzothiazole Derivatives

Several studies have investigated the cytotoxic effects of 2-aminobenzothiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for various chloro-substituted 2-aminobenzothiazole derivatives from available research.

Table 1: In Vitro Anticancer Activity of Chloro-Substituted 2-Aminobenzothiazole Derivatives (IC50 in µM)

Compound/DerivativeTarget/Mechanism of ActionMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Reference
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[1]
New Derivative Series 2 VEGFR-2 Inhibition3.84-5.61[1]
OMS5 & OMS14 PI3Kδ Inhibition22.13 - 61.0322.13 - 61.03-[1]
Doxorubicin (Standard) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[1]
Cisplatin (Standard) DNA Cross-linking Agent~3.1~2.5~1.8[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the 2-aminobenzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[1]

  • MTT Addition: Following the incubation period, MTT solution is added to each well. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.[1]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram 1: General Workflow for In Vitro Cytotoxicity Benchmarking

G A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 values H->I G A Prepare serial dilutions of test compounds C Inoculate wells with bacteria A->C B Prepare bacterial inoculum B->C D Incubate plates C->D E Observe for bacterial growth D->E F Determine the lowest concentration with no growth (MIC) E->F G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival This compound This compound This compound->PI3K inhibits

References

A Comparative Guide to Benzothiazole-Based Inhibitors: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a heterocyclic aromatic molecule, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Its derivatives have shown significant promise as inhibitors of various biological targets, playing crucial roles in the development of novel therapeutics for cancer, neurodegenerative diseases, and infectious agents.[1][2] This guide provides an objective comparison of different benzothiazole-based inhibitors, supported by experimental data from peer-reviewed literature. We present a summary of their performance, detailed experimental protocols for key assays, and a visualization of a key signaling pathway targeted by these compounds.

Data Presentation: A Comparative Overview of Inhibitory Activities

The following table summarizes the in vitro inhibitory activities (IC50 values) of various benzothiazole derivatives against different cancer cell lines and enzymes. The data has been compiled from multiple studies to provide a comparative perspective. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
Anticancer Activity
Nitro-substituted BenzothiazoleHepG2 (Liver Cancer)38.54 (48h)[3]
Fluorine-substituted BenzothiazoleHepG2 (Liver Cancer)29.63 (48h)[3]
Indole based BenzothiazoleHT-29 (Colon Cancer)0.024[4]
H460 (Lung Cancer)0.29[4]
A549 (Lung Cancer)0.84[4]
MDA-MB-231 (Breast Cancer)0.88[4]
Pyrimidine based Isoxazole BenzothiazoleColo205 (Colon Cancer)5.04[4]
U937 (Lymphoma)13.9[4]
MCF-7 (Breast Cancer)30.67[4]
A549 (Lung Cancer)30.45[4]
Benzothiazole-benzylidene hybrids (6a-c, 6e, 6f)H1299 (Lung), HepG2 (Liver), MCF7 (Breast)≤ 15[5]
Enzyme Inhibition
Compound 11 PI3Kβ0.02[6]
PI3Kα>50[6]
PI3Kγ>50[6]
PI3Kδ15.31[6]
mTOR>50[6]
Compound 10 PI3Kβ0.12[6]
Compound 4f Acetylcholinesterase (AChE)0.0234[7]
Monoamine Oxidase B (MAO-B)0.0403[7]
Compound 4m Acetylcholinesterase (AChE)0.0278[7]
Compound M13 Butyrylcholinesterase (BChE)1.21[8]
Compound M2 Butyrylcholinesterase (BChE)1.38[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols offer a foundation for researchers looking to replicate or build upon these findings.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[9]

Materials:

  • Benzothiazole derivative compounds

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the benzothiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 24 to 48 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: After the incubation period, remove the medium and add 10-15 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[10]

PI3K Enzyme Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of Phosphoinositide 3-kinases (PI3Ks). The ADP-Glo™ Kinase Assay is a common method.

Materials:

  • Benzothiazole derivative compounds

  • Recombinant PI3K isoforms (α, β, γ, δ)

  • PIP2:3PS substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare the PI3K enzyme solutions, substrate working solution, and ATP solution as per the manufacturer's protocol.[6]

  • Compound Addition: Add the benzothiazole derivatives at various concentrations to the wells of a 384-well plate.

  • Enzyme Addition: Add the PI3K enzyme solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent and then the Kinase Detection Reagent.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][11]

Materials:

  • Benzothiazole derivative compounds

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the benzothiazole derivative at various concentrations, and the enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by benzothiazole inhibitors and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HepG2) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Serial Dilutions seed_cells->treat_cells prepare_compounds Prepare Benzothiazole Inhibitor Solutions prepare_compounds->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay enzyme_assay Enzyme Inhibition Assay treat_cells->enzyme_assay measure Measure Absorbance/ Luminescence mtt_assay->measure enzyme_assay->measure calculate_ic50 Calculate IC50 Values measure->calculate_ic50

General Experimental Workflow for Inhibitor Assessment.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Benzothiazole Benzothiazole Inhibitors Benzothiazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for 6,7-Dichlorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 6,7-Dichlorobenzo[d]thiazol-2-amine (CAS No. 25150-27-0). Adherence to these guidelines is imperative to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table summarizes the required protective gear.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is recommended if there is a risk of splashing.[2]
Hand Protection Chemical-resistant glovesHandle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1][3]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat is required.[1][2]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] Ensure adequate ventilation, preferably working within a chemical fume hood.[1][2]

Hazard Identification and First Aid

Signal Word: Danger

Hazard Statements:

  • Toxic if swallowed or in contact with skin.

  • Causes serious eye irritation.

  • Harmful if inhaled.

  • Harmful to aquatic life.

First Aid Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining chemical integrity and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably within a designated chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not eat, drink, or smoke when using this product.

  • Use spark-proof tools and explosion-proof equipment.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from sources of ignition.[1]

  • Store locked up or in an area accessible only to qualified personnel.

Accidental Release and Disposal Plan

A clear plan for accidental releases and waste disposal is essential.

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid dust formation.[1]

Waste Disposal:

  • All waste materials containing this compound must be treated as hazardous waste.[2]

  • Dispose of the chemical in suitable, closed containers.[1]

  • Disposal must be in accordance with all applicable local, state, and federal regulations.[2][4] Contact a licensed professional waste disposal service.[3]

  • Land disposal is the least desirable method.[4]

Experimental Protocol Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh exp_reaction Perform Reaction prep_weigh->exp_reaction exp_workup Work-up and Purification exp_reaction->exp_workup cleanup_decon Decontaminate Glassware & Surfaces exp_workup->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Standard laboratory workflow for handling this compound.

Safety and Disposal Logical Relationship

The following diagram illustrates the logical relationship between handling procedures, potential incidents, and response actions.

cluster_handling Safe Handling cluster_incident Potential Incidents cluster_response Response Actions handling Follow Standard Operating Procedures spill Accidental Spill handling->spill exposure Personal Exposure handling->exposure spill_response Contain & Clean Up spill->spill_response exposure_response Administer First Aid exposure->exposure_response waste_disposal Proper Waste Disposal spill_response->waste_disposal exposure_response->waste_disposal

Caption: Logical flow from handling procedures to incident response for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dichlorobenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6,7-Dichlorobenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.